molecular formula C10H7N3O3 B1349063 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 26033-25-0

3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1349063
CAS No.: 26033-25-0
M. Wt: 217.18 g/mol
InChI Key: DNSRMBHWRSZMRZ-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H7N3O3 and its molecular weight is 217.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-2-1-3-9(4-7)13(15)16/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSRMBHWRSZMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354573
Record name 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26033-25-0
Record name 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a two-step process, commencing with the formation of a hydrazone intermediate from 3-nitroacetophenone, followed by a Vilsmeier-Haack cyclization and formylation to yield the target molecule. This document details the experimental protocols, presents relevant data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the condensation of 3-nitroacetophenone with hydrazine hydrate to form the corresponding 3-nitroacetophenone hydrazone. This intermediate is then subjected to the Vilsmeier-Haack reaction, which utilizes a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent facilitates both the cyclization of the hydrazone to form the pyrazole ring and the concurrent formylation at the C4 position, yielding the final product.

Synthesis_Pathway cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction 3-Nitroacetophenone 3-Nitroacetophenone Intermediate_1_Label 3-Nitroacetophenone Hydrazone 3-Nitroacetophenone->Intermediate_1_Label EtOH, Acetic Acid (cat.) Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate_1_Label Vilsmeier_Reagent POCl₃, DMF Final_Product_Label 3-(3-nitrophenyl)-1H- pyrazole-4-carbaldehyde Vilsmeier_Reagent->Final_Product_Label Intermediate_1_Label_ref 3-Nitroacetophenone Hydrazone Intermediate_1_Label_ref->Final_Product_Label 1) Stir at 70-80°C 2) H₂O, NaHCO₃

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for hydrazone formation and Vilsmeier-Haack reactions of similar substrates. Researchers should conduct their own optimization and safety assessments.

Step 1: Synthesis of 3-Nitroacetophenone Hydrazone

This procedure details the condensation reaction to form the hydrazone intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitroacetophenone (1.0 eq.) in absolute ethanol.

  • Addition of Reagents: To this solution, add hydrazine hydrate (1.2 eq.) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum. The resulting solid is filtered, washed with cold ethanol, and dried under vacuum to yield 3-nitroacetophenone hydrazone.

Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the cyclization and formylation of the hydrazone intermediate.

  • Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) and cool it in an ice bath to 0-5°C. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Stir the mixture for another 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Hydrazone: To the prepared Vilsmeier reagent, add a solution of 3-nitroacetophenone hydrazone (1.0 eq.), dissolved in a minimum amount of DMF, dropwise while maintaining the temperature below 10°C.

  • Reaction Conditions: After the addition is complete, slowly bring the reaction mixture to room temperature and then heat it to 70-80°C for 5-6 hours.[1] Monitor the reaction progress using TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it slowly into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.[1] The precipitated solid is then filtered, washed thoroughly with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and products. Note that specific experimental data for the target compound and its direct hydrazone precursor are not widely reported; therefore, data for analogous compounds are provided for reference.

Table 1: Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
3-NitroacetophenoneC₈H₇NO₃165.15Yellowish crystalline solid76-78
Hydrazine HydrateH₆N₂O50.06Colorless fuming liquid-51.7
3-Nitroacetophenone HydrazoneC₈H₉N₃O₂179.18Solid (Predicted)Not Reported
This compoundC₁₀H₇N₃O₃217.18Solid (Predicted)Not Reported
Reference: 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehydeC₁₇H₁₁N₃O₄321.29SolidNot Reported

Table 2: Spectroscopic Data for a Structurally Related Compound

Spectroscopic DataObserved Peaks for 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde[2]Expected Peaks for Target Compound
IR (KBr, cm⁻¹) 3100.34 (Ar-C-H str), 2798.32 (C-H str, CHO), 1640 (C=O str, aldehyde), 1633 (C=O str, benzoyl), 1529.42 (C=N str), 1348 (Ar-NO₂ str)~3100 (N-H str), ~3050 (Ar-C-H str), ~2800 & ~2700 (C-H str, CHO), ~1680 (C=O str, aldehyde), ~1590 (C=N str), ~1530 & ~1350 (Ar-NO₂ str)
¹H NMR (δ, ppm) ~9.4 (s, 1H, CHO), ~8.2 (s, 1H, pyrazole-H), 7.2-7.8 (m, Ar-H)~13-14 (br s, 1H, NH), ~9.5-10.0 (s, 1H, CHO), ~8.5-9.0 (s, 1H, pyrazole-H), ~7.5-8.5 (m, Ar-H)

Note: The expected peaks for the target compound are estimations based on typical values for these functional groups and should be confirmed experimentally.

References

Spectroscopic and Synthetic Profile of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology related to the heterocyclic compound 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. Due to the limited availability of published data for the titular compound, this document presents spectroscopic information for the closely related derivative, 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, to offer valuable comparative insights for researchers. The experimental protocols are based on established synthetic routes for this class of compounds.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, recorded using the KBr pellet method, reveals key functional group vibrations.

Wavenumber (cm⁻¹)Assignment
3100.34Aromatic C-H Stretch
2798.32Aldehyde C-H Stretch
1633C=O Stretch (Aldehyde)
1529.42C=N Stretch (Pyrazole Ring)
1348Aromatic NO₂ Stretch
712.8C-H Bend (Benzene Ring)
Data sourced from a study on 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for the target compound are not available in the reviewed literature. However, for the related compound, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the formyl proton (CHO) appears as a singlet at approximately 8.90 ppm in the ¹H NMR spectrum. The aromatic protons typically appear in the range of 7.20-7.80 ppm. In the ¹³C NMR spectrum of this related compound, the carbonyl carbon of the aldehyde is observed around 160.1 ppm.

Mass Spectrometry

Specific mass spectrometry data for this compound was not found. For the related 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, mass spectral data was used for characterization, though specific m/z values were not detailed in the available text.

Experimental Protocols

The synthesis of 3-(substituted-phenyl)-1H-pyrazole-4-carbaldehydes is commonly achieved via the Vilsmeier-Haack reaction. The following protocol outlines a probable synthetic route for this compound.

Synthesis of this compound

Step 1: Formation of the Hydrazone

A mixture of a substituted acetophenone, in this case, 3-nitroacetophenone (0.01 mol), and a hydrazide (0.01 mol) is refluxed in methanol (30 ml) with a few drops of glacial acetic acid for approximately 2 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with water, dried, and recrystallized from methanol to yield the corresponding hydrazone.

Step 2: Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride (POCl₃, 1.1 ml, 0.012 mol) to N,N-dimethylformamide (DMF, 10 ml) at 0°C. The hydrazone from Step 1 (0.004 mol) is then added in small portions to the Vilsmeier-Haack reagent. The reaction mixture is stirred at 60-65°C for about 4 hours.

Step 3: Work-up and Purification

Upon completion of the reaction, the mixture is cooled and poured onto crushed ice. The solid product that precipitates is filtered, washed with water, and dried. The crude product can then be purified by a suitable method such as recrystallization or column chromatography.

Visualized Workflows

The following diagrams illustrate the key processes in the synthesis and analysis of this compound.

experimental_workflow start Start Materials: 3-Nitroacetophenone Hydrazide hydrazone_formation Hydrazone Formation (Methanol, Acetic Acid, Reflux) start->hydrazone_formation hydrazone Intermediate: Hydrazone hydrazone_formation->hydrazone cyclization Cyclization Reaction (60-65°C) hydrazone->cyclization vilsmeier_reagent Vilsmeier-Haack Reagent (DMF, POCl3) vilsmeier_reagent->cyclization crude_product Crude Product Precipitation on Ice cyclization->crude_product purification Purification (Recrystallization/Chromatography) crude_product->purification final_product Final Product: This compound purification->final_product

Caption: Synthetic workflow for this compound.

analytical_workflow product Purified Product ir IR Spectroscopy (Functional Group Analysis) product->ir nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) product->nmr mass_spec Mass Spectrometry (Molecular Weight Confirmation) product->mass_spec data Spectroscopic Data ir->data nmr->data mass_spec->data

Caption: Analytical workflow for the characterization of the final product.

An In-depth Technical Guide to 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of its pyrazole core, aldehyde functional group, and the electronic influence of the nitrophenyl substituent. This document summarizes key physical and chemical data, provides detailed experimental protocols for its synthesis and subsequent reactions, and explores its potential applications based on the known biological activities of related pyrazole derivatives. All quantitative data is presented in structured tables, and key experimental workflows and reaction pathways are visualized using diagrams.

Chemical Properties

This compound is a solid at room temperature. While specific experimental data for this compound is not widely published, its properties can be estimated based on data from closely related analogues.

Table 1: Physical and Chemical Properties of this compound and a Related Analogue.

PropertyValue for this compound (Predicted/CAS: 26033-25-0)Value for 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 333327-63-2)Reference
Molecular Formula C10H7N3O3C16H11N3O3[1]
Molecular Weight 217.18 g/mol 293.28 g/mol [1]
Melting Point 156-158 °C (Solvent: water)Not Available[2]
Boiling Point 506.2 ± 45.0 °C (Predicted)510.9 ± 45.0 °C (Predicted)[2][3]
Density 1.450 ± 0.06 g/cm³ (Predicted)1.3 ± 0.1 g/cm³ (Predicted)[2][3]
pKa 9.97 ± 0.50 (Predicted)Not Available[2]
LogP Not Available3.35 (Predicted)[3]

Spectroscopic Data:

  • ¹H NMR: The aldehyde proton (CHO) is expected to appear as a singlet between δ 9.8 and 10.5 ppm. The pyrazole proton (C5-H) should also be a singlet, typically found between δ 8.0 and 9.0 ppm. The protons of the 3-nitrophenyl group will exhibit complex splitting patterns in the aromatic region (δ 7.5-8.5 ppm). The N-H proton of the pyrazole ring may appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate in the range of δ 180-190 ppm. The carbon atoms of the pyrazole and nitrophenyl rings will appear in the aromatic region (δ 110-160 ppm).

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1670-1700 cm⁻¹. The N-H stretching vibration of the pyrazole ring should be visible as a broad band in the region of 3100-3400 cm⁻¹. Characteristic bands for the nitro group (NO₂) will appear around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). Aromatic C-H stretching bands are expected above 3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.18 g/mol ).

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction of the corresponding aryl methyl ketone hydrazones.[2][4]

General Synthesis Workflow

The synthesis is a two-step process:

  • Formation of the Hydrazone: Condensation of 3-nitroacetophenone with hydrazine hydrate.

  • Vilsmeier-Haack Cyclization and Formylation: Reaction of the resulting hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to form the pyrazole ring and introduce the aldehyde group at the 4-position.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction A 3-Nitroacetophenone D Reaction Mixture A->D B Hydrazine Hydrate B->D C Solvent (e.g., Ethanol) C->D E 3-Nitroacetophenone Hydrazone D->E Condensation F 3-Nitroacetophenone Hydrazone H Reaction at 60-90°C F->H G Vilsmeier Reagent (POCl3/DMF) G->H I Work-up (Neutralization) H->I Cyclization & Formylation J This compound I->J

Figure 1: Synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of 3-Nitroacetophenone Hydrazone

  • To a solution of 3-nitroacetophenone (10 mmol) in ethanol (30 mL), add hydrazine hydrate (20 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude 3-nitroacetophenone hydrazone.

  • Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

Step 2: Synthesis of this compound

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 30 mmol) dropwise to ice-cold N,N-dimethylformamide (DMF, 30 mmol) with constant stirring.

  • After the addition is complete, stir the mixture for another 30 minutes at 0-5 °C.

  • Add a solution of 3-nitroacetophenone hydrazone (10 mmol) in DMF (10 mL) dropwise to the Vilsmeier reagent.

  • After the addition, stir the reaction mixture at room temperature for 1 hour, and then heat it to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is 7-8.

  • The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the aldehyde group, which is susceptible to nucleophilic attack and condensation reactions. The pyrazole ring itself can undergo substitution, and the nitro group can be reduced.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for the synthesis of a wide array of derivatives.

G cluster_0 Condensation Reactions A This compound C Schiff Bases / Imines A->C [H+] E Hydrazones A->E [H+] G Knoevenagel Condensation Products A->G Base B Primary Amines (R-NH2) B->C D Hydrazines (R-NHNH2) D->E F Active Methylene Compounds (e.g., Malononitrile, Ethyl Cyanoacetate) F->G

Figure 2: Key condensation reactions of the aldehyde group.
  • Schiff Base Formation: The aldehyde readily reacts with primary amines in the presence of an acid catalyst to form imines (Schiff bases). These derivatives are important intermediates for the synthesis of various bioactive molecules.[5]

  • Hydrazone Formation: Condensation with hydrazines or substituted hydrazines yields the corresponding hydrazones. These can be further cyclized to form other heterocyclic systems.

  • Knoevenagel Condensation: The aldehyde undergoes Knoevenagel condensation with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a base to yield α,β-unsaturated products.[6][7] These products are valuable precursors for the synthesis of more complex heterocyclic systems.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused pyrazole derivatives.

  • Pyrazolo[3,4-d]pyridazines: Reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazolo[3,4-d]pyridazine derivatives, a class of compounds with known biological activities.[8][9]

G A 3-(3-nitrophenyl)-1H- pyrazole-4-carbaldehyde C Reaction in suitable solvent (e.g., Ethanol, Acetic Acid) A->C B Hydrazine Hydrate B->C D Pyrazolo[3,4-d]pyridazine derivative C->D Cyclocondensation

Figure 3: Synthesis of pyrazolo[3,4-d]pyridazines.
Reduction of the Nitro Group

The nitro group on the phenyl ring can be reduced to an amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. This opens up another avenue for derivatization, allowing for the introduction of various substituents via reactions of the resulting aniline derivative.

Potential Biological Activity and Applications

While the specific biological activity of this compound has not been extensively reported, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs. Derivatives of pyrazole exhibit a wide range of biological activities, including:

  • Anti-inflammatory: Many pyrazole derivatives have shown significant anti-inflammatory properties, with some acting as COX-2 inhibitors.[10][11]

  • Antimicrobial: Various substituted pyrazoles have demonstrated potent antibacterial and antifungal activities.[4][11]

  • Anticancer: Several pyrazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[10][12]

  • Anticonvulsant and Analgesic: The pyrazole nucleus is also found in compounds with central nervous system activity.[13]

The presence of the 3-nitrophenyl group may contribute to or modulate these activities. For instance, some nitrophenyl-substituted pyrazole derivatives have shown promising anti-inflammatory and anticancer activities.[10] Therefore, this compound serves as a key intermediate for the synthesis of novel compounds with potential therapeutic applications in these areas.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on safety data sheets for similar compounds, the following precautions should be observed:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15][16]

  • First Aid Measures:

    • In case of skin contact: Wash off immediately with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in synthetic organic chemistry, particularly for the development of new pharmaceutical agents and functional materials. Its synthesis via the Vilsmeier-Haack reaction is well-established for this class of compounds. The reactivity of the aldehyde group allows for a wide range of chemical transformations, leading to a diverse library of derivatives. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

This guide provides a foundational understanding of the chemical properties and reactivity of this compound, offering valuable insights for researchers in the field.

References

Technical Guide: Solubility and Stability Studies of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility and stability data specifically for "3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde" is limited. This guide provides a framework of standard experimental protocols and contextual information based on related pyrazole derivatives to enable researchers to conduct these studies.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These properties influence bioavailability, formulation, and shelf-life. This document outlines the standard methodologies for evaluating the solubility and stability of this compound.

Solubility Assessment

Solubility is a critical parameter that affects a drug's absorption and bioavailability. Both equilibrium and kinetic solubility are important to determine during different stages of drug discovery and development.

Contextual Solubility Data for Related Pyrazole Derivatives

The following table summarizes qualitative solubility information for related pyrazole compounds to provide a general understanding.

Compound ClassWater SolubilityOrganic Solvent SolubilityHigh Solubility SolventsReference
Pyrazole-4-carbaldehyde derivativesInsolubleInsoluble in common organic solventsReadily soluble in DMF and DMSO[1]
1H-PyrazoleLimitedMore soluble in ethanol, methanol, acetone-[2]
Experimental Protocols for Solubility Determination

This method determines the true solubility of a compound at equilibrium and is considered the gold standard.

Protocol:

  • Preparation: Prepare a series of saturated solutions by adding an excess of solid this compound to various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, methanol, acetonitrile) in glass vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][4]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Separate the supernatant from the solid by centrifugation or filtration (using a filter that does not bind the compound, e.g., PTFE).

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase.

  • Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result A Add excess solid to solvent B Agitate at constant temp (24-72h) A->B C Centrifuge/Filter to get supernatant B->C D Dilute Supernatant C->D E Quantify by HPLC or LC-MS D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for Equilibrium Solubility Determination.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution, which can sometimes result in a supersaturated solution.[5][6][7]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 or 20 mM).

  • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microtiter plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%).

  • Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours).

  • Precipitate Detection/Separation:

    • Nephelometry: Measure the light scattering caused by any precipitate formed using a nephelometer.[4][5]

    • Direct UV/LC-MS: Alternatively, filter the solutions using a solubility filter plate to remove any precipitate.

  • Analysis: For the direct UV/LC-MS method, quantify the compound concentration in the filtrate.

  • Data Interpretation: The kinetic solubility is the concentration at which precipitation is first observed (nephelometry) or the measured concentration in the saturated solution (direct UV/LC-MS).

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_res Result A Prepare DMSO stock solution B Dispense into 96-well plate A->B C Add aqueous buffer B->C D Incubate with shaking (1-2h) C->D E Measure Precipitate (Nephelometry) D->E F OR Filter & Quantify (LC-MS) D->F G Determine Kinetic Solubility E->G F->G

Caption: Workflow for Kinetic Solubility Determination.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[10][11][12] These studies are a key part of developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active ingredient.[13]

Protocol:

Forced degradation studies should be performed on a single batch of the drug substance.[14]

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M to 1 M HCl.[10]

    • Incubate at room temperature or elevated temperatures (e.g., 60°C) for a defined period.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M to 1 M NaOH.[10]

    • Incubate at room temperature or elevated temperatures for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Expose the compound (in solution or solid state) to an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for a defined period.

  • Thermal Degradation:

    • Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, etc.).[9]

    • The duration can vary from hours to days.

  • Photostability:

    • Expose the solid compound or its solution to a light source according to ICH Q1B guidelines.[10][15] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

Analysis of Stressed Samples:

  • All stressed samples, along with an unstressed control, are analyzed by a stability-indicating HPLC method (typically with a photodiode array (PDA) detector and a mass spectrometer).

  • The goal is to achieve mass balance and to separate, identify, and quantify the degradation products.

Forced_Degradation_Workflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Drug Substance Batch Acid Acid Hydrolysis (HCl) Start->Acid Base Base Hydrolysis (NaOH) Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light, ICH Q1B) Start->Photo Analysis Analyze all samples by Stability-Indicating Method (HPLC-PDA-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Pathways Establish Intrinsic Stability Validate Analytical Method Analysis->Outcome

Caption: Workflow for Forced Degradation Studies.

Formal Stability Testing (ICH Guidelines)

Formal stability studies are conducted to propose a re-test period for the drug substance. These studies should be performed on at least three primary batches.[8][9]

Protocol:

  • Batch Selection: Use at least three batches of this compound manufactured by a process that simulates the final production process.

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Storage Conditions: Store the batches under long-term and accelerated conditions as specified by ICH Q1A(R2) guidelines.[15]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[15]

    • Accelerated: Typically 0, 3, and 6 months.[9]

  • Tests: At each time point, test the samples for attributes susceptible to change, such as:

    • Appearance

    • Assay (potency)

    • Degradation products (impurities)

    • Water content

    • Any other critical quality attributes

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is essential for its potential development as a pharmaceutical agent. This guide provides the standard experimental frameworks for conducting these critical studies. The successful execution of these protocols will yield data necessary for formulation development, establishment of storage conditions, and regulatory submissions.

References

Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes from Hydrazones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] This guide provides a detailed overview of its application in the synthesis of pyrazole-4-carbaldehydes from hydrazone precursors, a critical transformation in the development of novel pharmaceuticals and agrochemicals. Pyrazole scaffolds are central to many biologically active molecules, and the introduction of a carbaldehyde group at the 4-position opens up a vast landscape for further chemical modifications.[3][4]

Core Reaction and Mechanism

The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2] This reagent then acts as an electrophile in a cyclization and formylation cascade with a suitable hydrazone to yield the desired pyrazole-4-carbaldehyde.[3][4]

The generally accepted mechanism proceeds as follows: The hydrazone undergoes an initial electrophilic attack by the Vilsmeier reagent, leading to a reactive intermediate. Subsequent intramolecular cyclization and elimination steps result in the formation of the pyrazole ring system. A final hydrolysis step during workup quenches the reaction and reveals the aldehyde functionality.[1]

Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction from hydrazones is a well-established procedure. Below are detailed methodologies collated from various successful reports in the scientific literature.

General Procedure for the Synthesis of Pyrazole-4-carbaldehydes

A solution of the desired hydrazone in a suitable solvent, typically DMF, is treated with the Vilsmeier reagent. The reaction is often initiated at a low temperature (ice bath) and then allowed to proceed at an elevated temperature. Upon completion, the reaction mixture is quenched by pouring it onto crushed ice, leading to the precipitation of the product, which can then be isolated and purified.

Detailed Protocol 1: Synthesis of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [1]

  • To a stirred solution of (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine in DMF at 0°C, the Vilsmeier reagent (prepared from DMF and POCl₃) is added.

  • The reaction mixture is stirred at 0°C for 30 minutes.

  • The temperature is then raised, and the mixture is refluxed for 6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into crushed ice with constant stirring.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to afford the desired product.

Detailed Protocol 2: Synthesis of 1-(benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde (Microwave-Assisted) [1]

  • A mixture of (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole and the Vilsmeier reagent (prepared from phthaloyl dichloride and DMF) in DMF is prepared.

  • The mixture is subjected to microwave irradiation at 60°C for 10 minutes.

  • After cooling, the reaction mixture is poured into crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried to yield the product.

Quantitative Data Summary

The Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes has been reported with a wide range of substrates, often with good to excellent yields. The following tables summarize the quantitative data from various literature sources.

Starting HydrazoneVilsmeier ReagentReaction ConditionsYield (%)Reference
(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazineDMF/POCl₃0°C for 30 min, then reflux for 6 h90[1]
(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole (Conventional)OPC/DMF60°C for 2 h65[1]
(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole (Microwave)OPC/DMFMicrowave at 60°C for 10 min83[1]
PhenylhydrazoneDMF/POCl₃Ice-bath, then 70-80°C for 6 hGood[1]
Substituted Phenyl HydrazonesDMF/POCl₃Cold condition, then room temperature for 3 hExcellent[1]
1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazonesDMF/POCl₃Cold condition, then 70°C for 5-6 hGood[1]
Hydrazones from galloyl hydrazideDMF/POCl₃N/AN/A[4]

Visualizing the Process

To better understand the chemical transformations and experimental flow, the following diagrams have been generated.

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Pyrazole Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Hydrazone Hydrazone Intermediate1 Electrophilic Adduct Hydrazone->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Iminium_Salt Iminium Salt Intermediate Intermediate2->Iminium_Salt Elimination Product Pyrazole-4-carbaldehyde Iminium_Salt->Product Hydrolysis (Workup)

Caption: Plausible mechanism for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3) start->reagent_prep reaction_setup Add Hydrazone to Reaction Flask start->reaction_setup reaction Add Vilsmeier Reagent (Control Temperature) reagent_prep->reaction reaction_setup->reaction heating Heat Reaction Mixture (e.g., Reflux or Microwave) reaction->heating quench Quench with Ice Water heating->quench filtration Filter Precipitate quench->filtration purification Purify Product (Recrystallization or Chromatography) filtration->purification analysis Characterize Product (NMR, IR, MS) purification->analysis end End analysis->end

References

A Comprehensive Technical Guide to the Vilsmeier-Haack Reaction in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction stands as a powerful and versatile tool in the synthetic organic chemist's arsenal, particularly for the construction of heterocyclic systems. Its application in the synthesis of pyrazoles, a core scaffold in numerous pharmaceuticals, is of significant interest. This guide provides an in-depth exploration of the Vilsmeier-Haack reaction mechanism for pyrazole formation, complete with quantitative data, detailed experimental protocols, and a visual representation of the reaction pathway.

Core Mechanism: From Hydrazones to Pyrazoles

The Vilsmeier-Haack reaction facilitates the formylation and cyclization of hydrazones to yield substituted pyrazoles. The process is initiated by the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃)[1][2][3]. This electrophilic species is the key player in the subsequent transformation.

The generally accepted mechanism for pyrazole formation from a hydrazone under Vilsmeier-Haack conditions proceeds as follows[1][2]:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium salt).

  • Electrophilic Attack: The hydrazone, acting as a nucleophile, attacks the Vilsmeier reagent. This can occur at either the α-carbon of the ketone moiety or the nitrogen atom of the hydrazone. For the formation of pyrazole-4-carbaldehydes, the initial attack is at the α-carbon[4][5].

  • Cyclization: Subsequent intramolecular cyclization is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazone onto the newly formed enamine double bond.

  • Aromatization and Formylation: The resulting pyrazoline intermediate undergoes elimination of dimethylamine and aromatizes to form a pyrazole. This pyrazole can then be formylated at the 4-position by another equivalent of the Vilsmeier reagent.

  • Hydrolysis: The final step involves the hydrolysis of the iminium salt intermediate to yield the 4-formylpyrazole.

This reaction pathway offers a regioselective route to 1,3,4-trisubstituted pyrazoles, which are valuable building blocks in medicinal chemistry[5].

Visualizing the Reaction Pathway

The following diagram illustrates the logical flow of the Vilsmeier-Haack reaction for pyrazole formation from a hydrazone.

Vilsmeier_Haack_Pyrazole_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate1 Electrophilic Attack Intermediate Vilsmeier_Reagent->Intermediate1 Electrophilic Attack Formyl_Intermediate Formylation Intermediate Vilsmeier_Reagent->Formyl_Intermediate Formylation Hydrazone Hydrazone Hydrazone->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Cyclization Pyrazole Pyrazole Intermediate Intermediate2->Pyrazole Aromatization Pyrazole->Formyl_Intermediate Final_Product 4-Formylpyrazole Formyl_Intermediate->Final_Product Hydrolysis

Logical workflow of pyrazole synthesis via the Vilsmeier-Haack reaction.

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack reaction for pyrazole synthesis is influenced by various factors including the nature of the substrate, stoichiometry of reagents, reaction temperature, and time. The following table summarizes quantitative data from various studies.

SubstrateReagents (Molar Ratio)Temperature (°C)Time (h)Yield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazoleDMF/POCl₃ (5:2)120255[6]
Steroidal thiosemicarbazonesAcetamide/POCl₃ (1:1)Ice-cold-60-65[7]
Hydrazones from electron-deficient ketonesDMF/POCl₃706-7Excellent[8]
1-Aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazineDMF/POCl₃556Excellent[8]
Hydrazones from galloyl hydrazideDMF/POCl₃---[9]
2-Hydrazinothiazole hydrazonesDMF/POCl₃60-65-Excellent[1][2]
1-Substituted phenyl-2-(1-phenylethylidene)hydrazinesPOCl₃-DMF/SiO₂ (Microwave)400 W-Moderate-Good[10]
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazoleDMF/POCl₃ (4:4)7024-[11]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of pyrazoles via the Vilsmeier-Haack reaction. These should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes[6]
  • To a solution of the corresponding 5-chloro-1H-pyrazole (2.00 mmol) in anhydrous DMF (5-fold excess), phosphorus oxychloride (POCl₃, 2-fold excess) is added dropwise with stirring at 0 °C.

  • The reaction mixture is then heated to 120 °C and stirred for the time required for full conversion of the starting material (monitored by TLC).

  • After cooling to room temperature, the mixture is poured into crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of Steroidal Pyrazoles from Thiosemicarbazones[7]
  • To a solution of the steroidal thiosemicarbazone (1 mmol) in acetonitrile (10 mL), acetamide (1 mmol) is added under ice-cold conditions.

  • Phosphorus oxychloride (1 mmol) is then added dropwise with stirring, ensuring the temperature does not exceed the initial condition.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is worked up appropriately (details not specified in the abstract). The product is purified and characterized.

Protocol 3: General Synthesis of 4-Formylpyrazoles from Hydrazones[1][2]
  • The Vilsmeier-Haack reagent is prepared by the dropwise addition of POCl₃ to DMF at 0 °C.

  • The corresponding hydrazone is then added to the Vilsmeier reagent, and the mixture is stirred at 60–65 °C.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then poured into ice water and neutralized with a suitable base.

  • The precipitated product is filtered, washed with water, and recrystallized from an appropriate solvent.

Conclusion

The Vilsmeier-Haack reaction offers a robust and adaptable methodology for the synthesis of a wide array of substituted pyrazoles. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can effectively utilize this reaction to construct complex molecular architectures for applications in drug discovery and materials science. The provided data and protocols serve as a foundational guide for the practical application of this important transformation.

References

Probing the Potential: A Technical Guide to the Preliminary Biological Activity Screening of Nitrophenyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs. The introduction of a nitrophenyl substituent to this privileged structure has been a key strategy in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the preliminary biological activity screening of nitrophenyl-substituted pyrazoles, focusing on their synthesis, and evaluation for antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols, collated quantitative data, and visual representations of key processes are presented to facilitate further research and development in this promising area.

Synthetic Strategies: Crafting the Core Scaffold

The most prevalent and versatile method for the synthesis of nitrophenyl-substituted pyrazoles involves the cyclocondensation of a β-dicarbonyl compound or its synthetic equivalent with a nitrophenylhydrazine. A common and effective approach begins with the Claisen-Schmidt condensation of a substituted acetophenone with a nitrobenzaldehyde to form a chalcone (an α,β-unsaturated ketone). This intermediate is then cyclized with hydrazine hydrate or a substituted hydrazine to yield the desired pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.

A general workflow for the synthesis is depicted below:

G cluster_synthesis Synthesis Workflow start Start: Substituted Acetophenone & Nitrobenzaldehyde claisen_schmidt Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) start->claisen_schmidt chalcone Intermediate: Nitrophenyl-substituted Chalcone claisen_schmidt->chalcone cyclization Cyclocondensation with Hydrazine Hydrate chalcone->cyclization pyrazoline Intermediate: Nitrophenyl-substituted Pyrazoline cyclization->pyrazoline oxidation Oxidation (Optional) (e.g., with Bromine in Acetic Acid) pyrazoline->oxidation pyrazole Final Product: Nitrophenyl-substituted Pyrazole oxidation->pyrazole purification Purification & Characterization (Recrystallization, Spectroscopy) pyrazole->purification end End purification->end

Caption: General workflow for the synthesis of nitrophenyl-substituted pyrazoles.

Experimental Protocols

General Procedure for the Synthesis of 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one (Chalcone)
  • Preparation of Reactants: Dissolve acetophenone (1 equivalent) and 4-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Reaction Initiation: Cool the mixture in an ice bath and add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

  • Isolation and Purification: Filter the precipitated solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

General Procedure for the Synthesis of 5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
  • Reaction Setup: Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (2 equivalents) to the solution.

  • Reflux: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent to yield the pure pyrazoline derivative.

Antimicrobial Activity Screening

Nitrophenyl-substituted pyrazoles have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of representative nitrophenyl-substituted pyrazoles, with data presented as the diameter of the zone of inhibition in millimeters (mm).

Compound IDGram-Positive Bacteria (Zone of Inhibition in mm)Gram-Negative Bacteria (Zone of Inhibition in mm)Fungal Strains (Zone of Inhibition in mm)
Staphylococcus aureusBacillus subtilisEscherichia coli
NP-Pz-01 181614
NP-Pz-02 222018
NP-Pz-03 151411
Ciprofloxacin 252321
Fluconazole ---

Note: The data presented is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocol: Agar Well Diffusion Method

This method is widely used for the preliminary screening of antimicrobial activity.

G cluster_antimicrobial Agar Well Diffusion Assay Workflow start Start: Prepare Mueller-Hinton Agar Plates inoculation Inoculate Agar Surface with Microbial Suspension (Lawn Culture) start->inoculation well_creation Create Wells (6 mm diameter) using a Sterile Cork Borer inoculation->well_creation sample_addition Add Test Compound Solution (e.g., 100 µL) to Wells well_creation->sample_addition incubation Incubate Plates at 37°C for 24 hours sample_addition->incubation measurement Measure the Diameter of the Zone of Inhibition (mm) incubation->measurement end End: Record and Analyze Results measurement->end

Caption: Workflow for the agar well diffusion antimicrobial assay.

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Uniformly spread the microbial inoculum over the surface of the MHA plates using a sterile cotton swab to create a lawn culture.

  • Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Loading: Add a defined volume (e.g., 50-100 µL) of the test compound dissolved in a suitable solvent (e.g., DMSO) into each well. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anticancer Activity Screening

Several nitrophenyl-substituted pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. A prominent mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative nitrophenyl-substituted pyrazoles, with data presented as the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM).

Compound IDHuman Breast Cancer (MCF-7) IC₅₀ (µM)Human Lung Cancer (A549) IC₅₀ (µM)Human Colon Cancer (HCT-116) IC₅₀ (µM)
NP-Pz-04 8.512.310.1
NP-Pz-05 2.13.72.9
NP-Pz-06 15.220.518.4
Doxorubicin 0.91.21.0

Note: The data presented is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary based on specific experimental conditions.

Signaling Pathway: Simplified EGFR Signaling

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.

G cluster_egfr Simplified EGFR Signaling Pathway ligand EGF Ligand egfr EGFR (Receptor Tyrosine Kinase) ligand->egfr dimerization Receptor Dimerization & Autophosphorylation egfr->dimerization adaptor Adaptor Proteins (e.g., Grb2, Shc) dimerization->adaptor ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway adaptor->ras_raf_mek_erk pi3k_akt PI3K-AKT Pathway adaptor->pi3k_akt proliferation Cell Proliferation, Survival, & Growth ras_raf_mek_erk->proliferation pi3k_akt->proliferation inhibition Nitrophenyl-Substituted Pyrazole (Inhibitor) inhibition->egfr Inhibition

Caption: Simplified diagram of the EGFR signaling pathway and a potential point of inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenyl-substituted pyrazole compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

Nitrophenyl-substituted pyrazoles represent a versatile and promising class of compounds with a wide array of biological activities. The preliminary screening methods outlined in this guide provide a robust framework for the initial evaluation of their antimicrobial and anticancer potential. Future research should focus on the synthesis of diverse libraries of these compounds, detailed structure-activity relationship (SAR) studies to optimize their potency and selectivity, and in-depth mechanistic studies to elucidate their modes of action. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents.

"3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde" CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document outlines its chemical identity, supplier information, a detailed synthetic protocol, and an overview of the potential biological significance of this class of molecules.

Core Compound Information

Chemical Name: this compound

CAS Number: 26033-25-0[1][2]

Molecular Formula: C₁₀H₇N₃O₃

Molecular Weight: 217.18 g/mol

Chemical Structure

A pyrazole ring is substituted at the 3-position with a 3-nitrophenyl group and at the 4-position with a carbaldehyde (formyl) group.

Supplier and Technical Data

The following table summarizes publicly available data and lists known suppliers for research-grade this compound. Purity and availability should be confirmed with the respective suppliers.

Supplier Location Notes
Fisher Scientific (via eMolecules) GlobalAvailable in research quantities (e.g., 1g).[1]
Vulcanchem USALists the compound for research use only.[3]
ChemicalBook GlobalPlatform listing multiple suppliers, including Shanghai T&W Pharmaceutical Co., Ltd., Shanghai Sheepchem Co., Ltd., and others.[2][4][5]
Molbase GlobalLists Shanghai Bi De Pharmaceutical Technology Co., Ltd. as a supplier.[6]
abcr GmbH GermanyListed in their chemical catalog.

This list is not exhaustive and represents a snapshot of publicly available information. Researchers should conduct their own due diligence before procurement.

Synthesis and Experimental Protocols

The synthesis of 3-substituted-1H-pyrazole-4-carbaldehydes is most commonly achieved via the Vilsmeier-Haack reaction .[3][4][7][8][9][10][11] This reaction involves the formylation of an active hydrogen substrate, in this case, a hydrazone precursor, using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide).

General Synthetic Workflow: Vilsmeier-Haack Reaction

The logical workflow for the synthesis is depicted below. It involves two primary stages: the formation of a hydrazone from 3-nitroacetophenone and hydrazine, followed by the cyclization and formylation to yield the target pyrazole.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Formylation A 3-Nitroacetophenone D Reaction Mixture 1 A->D B Hydrazine Hydrate B->D C Solvent (e.g., Ethanol) + Acid Catalyst (e.g., Acetic Acid) C->D E 3-Nitroacetophenone Hydrazone (Intermediate) D->E Reflux G Reaction Mixture 2 E->G Add to Vilsmeier Reagent F Vilsmeier Reagent (POCl3 + DMF) F->G H This compound (Final Product) G->H Heating (e.g., 60-90°C) I Purified Product H->I Purification (Neutralization, Filtration, Recrystallization)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on established methods for synthesizing pyrazole-4-carbaldehydes.[3][8][12] Researchers should adapt and optimize the conditions for their specific laboratory setup and scale.

Materials:

  • 3-Nitroacetophenone

  • Hydrazine hydrate

  • Ethanol or Methanol

  • Glacial acetic acid

  • Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Solvents for recrystallization (e.g., ethanol, methanol)

Procedure:

  • Step 1: Synthesis of 3-Nitroacetophenone Hydrazone (Intermediate)

    • In a round-bottom flask, dissolve 3-nitroacetophenone (1 equivalent) in a suitable solvent such as ethanol or methanol.

    • Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The resulting hydrazone intermediate may precipitate.

    • Collect the precipitate by filtration, wash with cold solvent, and dry. This intermediate can be used in the next step, often without further purification.

  • Step 2: Synthesis of this compound

    • Preparation of the Vilsmeier Reagent: In a separate flask equipped with a dropping funnel and stirrer, cool anhydrous DMF (e.g., 10 mL) in an ice bath to 0°C. Add phosphorus oxychloride (POCl₃, ~3 equivalents) dropwise while maintaining the low temperature. Stir until the viscous, white Vilsmeier reagent is formed.

    • Cyclization and Formylation: Add the 3-nitroacetophenone hydrazone (1 equivalent) from Step 1 to the pre-formed Vilsmeier reagent in small portions.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60–90 °C for 4-8 hours.[3][8] Monitor the reaction by TLC.

    • Work-up and Purification: Once the reaction is complete, carefully pour the mixture onto a generous amount of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or another suitable base until effervescence ceases and the pH is neutral to slightly basic.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove any inorganic salts.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

Potential Biological and Research Applications

While specific biological activities for this compound are not extensively documented in publicly accessible literature, the pyrazole-4-carbaldehyde scaffold is a well-established pharmacophore with a broad range of reported biological activities. This suggests that the title compound is a valuable intermediate for the synthesis of novel therapeutic agents.

The logical relationship for its application in drug discovery is outlined below.

G cluster_0 Potential Therapeutic Areas A This compound (Starting Material) B Chemical Modification (e.g., Condensation, Oxidation, Reduction) A->B C Library of Novel Pyrazole Derivatives B->C D Biological Screening C->D E Antimicrobial Agents D->E F Anti-inflammatory Drugs D->F G Antioxidant Compounds D->G H Anticancer Agents D->H

Caption: Drug discovery potential of the target compound.

Reported activities for related pyrazole derivatives include:

  • Antimicrobial Activity: Many pyrazole derivatives have demonstrated significant activity against various bacterial and fungal strains.[13][14][15] The aldehyde functional group can be readily converted into Schiff bases or other heterocyclic systems to generate libraries of compounds for antimicrobial screening.

  • Anti-inflammatory and Analgesic Activity: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[3] Synthesized derivatives have shown potent anti-inflammatory and analgesic effects in preclinical studies.[10]

  • Antioxidant Properties: Certain substituted pyrazoles have been identified as effective antioxidants, capable of scavenging free radicals.[3][13]

  • Anticancer Activity: The introduction of a pyrazole nucleus into certain molecular scaffolds has been shown to increase in vitro cytotoxic activity against various human cancer cell lines.[16]

Given these precedents, this compound serves as a critical building block for synthesizing novel compounds for evaluation in these and other therapeutic areas. The reactive aldehyde group provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

References

Physical and chemical characteristics of "3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the heterocyclic compound 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. Due to the limited availability of data for this specific molecule, information from closely related analogs is included for comparative purposes and to suggest potential properties.

Chemical Identity and Physical Properties

This compound is a pyrazole derivative characterized by a nitrophenyl substituent at the 3-position and a carbaldehyde (formyl) group at the 4-position of the pyrazole ring.

Table 1: Physical and Chemical Properties

PropertyValueSource/Notes
Molecular Formula C₁₀H₇N₃O₃Calculated
Molecular Weight 217.18 g/mol Calculated
CAS Number 26033-25-0
Appearance Likely a yellow crystalline solidBased on related compounds[1]
Melting Point 156-158 °C
Boiling Point 506.2 ± 45.0 °CPredicted
Density 1.450 ± 0.06 g/cm³Predicted
pKa 9.97 ± 0.50Predicted
Solubility Expected to be soluble in common organic solvents like DMF and DMSO.Based on related pyrazole derivatives[2]

Synthesis and Reactivity

The primary synthetic route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction . This reaction involves the formylation of a suitable precursor, typically a hydrazone, using the Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).

General Experimental Protocol for Vilsmeier-Haack Synthesis

The following is a generalized protocol for the synthesis of pyrazole-4-carbaldehydes, which can be adapted for the synthesis of this compound.

Step 1: Synthesis of the Hydrazone Precursor The precursor, (E)-1-(3-nitrophenyl)ethan-1-one hydrazone, is synthesized by the condensation of 3-nitroacetophenone with hydrazine hydrate.

  • To a solution of 3-nitroacetophenone in ethanol, an equimolar amount of hydrazine hydrate is added.

  • A catalytic amount of an acid (e.g., acetic acid) is often added to facilitate the reaction.

  • The mixture is refluxed for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed, and dried.

Step 2: Vilsmeier-Haack Formylation and Cyclization The synthesized hydrazone is then subjected to the Vilsmeier-Haack reaction to yield the final product.

  • The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to ice-cold N,N-dimethylformamide with stirring.

  • The hydrazone precursor is then added portion-wise to the Vilsmeier reagent.

  • The reaction mixture is heated (typically between 60-80 °C) for several hours, with the progress monitored by TLC.

  • After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The precipitated crude product, this compound, is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Diagram 1: Vilsmeier-Haack Synthesis Workflow

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction 3-Nitroacetophenone 3-Nitroacetophenone Condensation Condensation 3-Nitroacetophenone->Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Condensation Hydrazone Precursor Hydrazone Precursor Condensation->Hydrazone Precursor Cyclization/Formylation Cyclization/Formylation Hydrazone Precursor->Cyclization/Formylation DMF_POCl3 DMF + POCl3 Vilsmeier Reagent Vilsmeier Reagent DMF_POCl3->Vilsmeier Reagent Vilsmeier Reagent->Cyclization/Formylation Final Product This compound Cyclization/Formylation->Final Product

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the functional groups present:

  • Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which opens up further synthetic modifications.

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing nitro and formyl groups will influence the position and reactivity.

Spectral Characteristics

Due to the lack of publicly available, verified spectral data for this compound, the following tables present data for closely related compounds to provide an expected spectral profile.

Table 2: ¹H and ¹³C NMR Data for a Related Compound: 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde [3][4]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 8.90s-CHO
7.20-7.80mAromatic-H
5.70ddPyrazoline-H (CH)
3.60ddPyrazoline-H (CH₂)
3.30ddPyrazoline-H (CH₂)
¹³C NMR 160.1-C=O (aldehyde)
155.5-C-N (pyrazole)
148.6-C=N (pyrazole)
120.9-131.9-Aromatic-C
58.36-Pyrazoline-C (CH)
42.37-Pyrazoline-C (CH₂)

Note: The chemical shifts for the target compound are expected to differ due to the absence of the phenyl group at the 1-position and the fully aromatic nature of the pyrazole ring. The pyrazole proton (H-5) is expected to appear as a singlet in the aromatic region.

Table 3: IR and Mass Spectrometry Data for Related Compounds

Spectral DataCharacteristic Peaks/FragmentsCompound
FT-IR (cm⁻¹) ~1680 (C=O, aldehyde), ~1638 (C=N, pyrazole), ~1530 & ~1350 (Ar-NO₂, asymmetric & symmetric stretching)5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[3][4] and 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde[5]
Mass Spec (m/z) Expected molecular ion peak [M]⁺ at 217.18

Potential Biological Activity and Signaling Pathways

Known Activities of Related Pyrazole Derivatives
  • Anti-inflammatory Activity: Many pyrazole derivatives have been shown to exhibit significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.

  • Antimicrobial Activity: The pyrazole nucleus is a common scaffold in the development of new antibacterial and antifungal agents.

  • Anticancer Activity: Various pyrazole derivatives have demonstrated cytotoxic effects against different cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of protein kinases like Cyclin-Dependent Kinases (CDKs).

Diagram 2: Generalized Signaling Pathway for Anticancer Activity of Pyrazole Derivatives

G Pyrazole Derivative Pyrazole Derivative CDK Cyclin-Dependent Kinase (CDK) Pyrazole Derivative->CDK Inhibition Induction Induction Cell Cycle Progression Cell Cycle Progression CDK->Cell Cycle Progression Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Suppresses Inhibition Inhibition Induction->Apoptosis

Caption: Generalized mechanism of anticancer action for some pyrazole derivatives.

Disclaimer: This diagram represents a generalized pathway and may not be the specific mechanism of action for this compound.

Conclusion

This compound is a versatile heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. While a complete experimental profile is not yet publicly available, this guide provides a solid foundation based on established synthetic methods and data from closely related structures. Further research is warranted to fully elucidate its chemical and biological properties.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, a versatile scaffold in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, and its derivatization offers a promising avenue for the discovery of novel therapeutic agents.[1][2][3] This guide focuses on the chemical modifications of the 4-carbaldehyde group to generate diverse libraries of compounds, such as Schiff bases and chalcones, which have shown significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. While specific biological data for derivatives of this compound is not extensively available in the public domain, this document presents protocols and data from closely related analogues to guide research efforts.

Introduction

The pyrazole ring is a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms, which is a key structural motif in a wide range of biologically active compounds.[1][2][3] The presence of the 3-(3-nitrophenyl) substituent offers a unique electronic and steric profile, with the nitro group potentially participating in key interactions with biological targets and also serving as a handle for further chemical modifications. The 4-carbaldehyde functionality is a versatile reactive group that allows for a variety of chemical transformations, making this compound an excellent starting material for the generation of compound libraries for drug discovery screening.

Common derivatization strategies for pyrazole-4-carbaldehydes include:

  • Schiff Base Formation: Condensation of the aldehyde with primary amines to yield imines, which are known to possess a broad spectrum of biological activities.

  • Knoevenagel Condensation: Reaction with active methylene compounds to produce α,β-unsaturated systems.

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Reduction: Reduction of the aldehyde to an alcohol, which can be further functionalized.

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid, providing another point for derivatization.

  • Claisen-Schmidt Condensation: Reaction with ketones to form chalcones, a class of compounds with well-documented pharmacological properties.[4][5]

This application note will focus on the synthesis of Schiff base and chalcone derivatives, providing exemplary protocols and biological data from analogous pyrazole systems.

Derivatization Strategies: A Visual Workflow

The following diagram illustrates the common derivatization pathways for a generic 3-substituted-1H-pyrazole-4-carbaldehyde, which are applicable to this compound.

G A This compound B Primary Amine (R-NH2) Ethanol, reflux A->B Condensation D Acetophenone Derivative Base (e.g., KOH), Ethanol A->D Claisen-Schmidt Condensation C Schiff Base Derivatives B->C E Chalcone Derivatives D->E F Hydrazine Hydrate Ethanol, reflux E->F Cyclization G Pyrazoline Derivatives F->G

Caption: Derivatization workflow for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of Schiff base and chalcone derivatives, adapted from literature for analogous compounds. Researchers should optimize these conditions for the specific substrates used.

General Protocol for the Synthesis of Schiff Base Derivatives

This protocol is adapted from the synthesis of Schiff bases from 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-aminophenol.[6][7]

  • Dissolution: Dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add a stoichiometric amount (1.0 mmol) of the desired primary amine.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture) to afford the pure Schiff base derivative.

  • Characterization: Characterize the synthesized compound using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Protocol for the Synthesis of Chalcone Derivatives

This protocol is based on the Claisen-Schmidt condensation for the synthesis of pyrazole chalcones.[4]

  • Reactant Mixture: In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the desired acetophenone derivative in 25 mL of ethanol.

  • Base Addition: Cool the mixture in an ice bath and add 5 mL of an aqueous solution of potassium hydroxide (10-40%) dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

  • Purification: Filter the solid product, wash thoroughly with water until the washings are neutral, and dry. Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized chalcone using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity of Analogous Pyrazole Derivatives

As direct quantitative data for derivatives of this compound is limited, the following table summarizes the biological activities of structurally related pyrazole-4-carbaldehyde derivatives to provide a reference for potential therapeutic applications.

Derivative ClassExemplary StructureBiological ActivityQuantitative Data (MIC/IC₅₀)Reference Compound
Schiff Bases 2-(((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenolAntibacterial (S. aureus)MIC: 12.5 µg/mLAmpicillin (MIC: 6.25 µg/mL)
2-(((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenolAntifungal (C. albicans)MIC: 25 µg/mLGriseofulvin (MIC: 50 µg/mL)
Chalcones 1-(4-chlorophenyl)-3-(1,5-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-oneAnti-inflammatory78% inhibition of paw edemaIndomethacin (85% inhibition)
1-(4-methoxyphenyl)-3-(1,5-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-oneAntioxidant (DPPH assay)IC₅₀: 15.2 µMAscorbic acid (IC₅₀: 8.5 µM)

Note: The data presented in this table is for analogous compounds and should be used as a guideline for designing and evaluating new derivatives of this compound.

Signaling Pathways and Experimental Workflows

The derivatization and screening process can be visualized as a logical workflow from the starting material to the identification of lead compounds.

G A This compound B Derivatization Reactions (e.g., Schiff Base, Chalcone synthesis) A->B C Library of Novel Derivatives B->C D Biological Screening (e.g., Antimicrobial, Anticancer assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial and antifungal properties of novel pyrazole derivatives. The following protocols are based on established methodologies to ensure reproducibility and comparability of results.

Antimicrobial Susceptibility Testing

The initial screening of novel pyrazole derivatives for antimicrobial activity is crucial to identify promising lead compounds. The following assays are recommended for determining the efficacy of these compounds against a panel of pathogenic bacteria.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative method used for preliminary screening of antimicrobial activity.[1][2] It provides a rapid assessment of a compound's ability to inhibit bacterial growth.

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism.[3][4] The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.[4] The size of this zone is proportional to the susceptibility of the organism to the compound.[5]

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh agar plate (18-24 hours old).

    • Suspend the colonies in sterile saline or a suitable broth medium (e.g., Tryptic Soy Broth).[1][4]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6][7]

  • Inoculation of Agar Plate:

    • Use Mueller-Hinton Agar (MHA) for the assay, as it is the recommended medium for routine susceptibility testing.[4]

    • Dip a sterile cotton swab into the adjusted bacterial inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[1]

  • Application of Disks:

    • Prepare sterile filter paper disks (6 mm in diameter).

    • Impregnate the disks with a known concentration of the novel pyrazole derivative dissolved in a suitable solvent (e.g., DMSO).

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[1]

    • Gently press the disks to ensure complete contact with the agar.

    • A maximum of six disks can be placed on a 9 cm petri dish.[4]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[8]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.[5]

    • The results are typically interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts, although for novel compounds, the zone diameter provides a qualitative measure of activity.[5]

Workflow for Disk Diffusion Assay

G Disk Diffusion Assay Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate A->B C Apply Pyrazole Derivative- Impregnated Disks B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition (mm) D->E F Interpret Results E->F

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][8] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[8][9]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the novel pyrazole derivative in a liquid growth medium in a 96-well microtiter plate.[6][10] After incubation, the presence or absence of visible growth is determined.[8]

Experimental Protocol:

  • Preparation of Pyrazole Derivative Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent like DMSO.[6]

    • Perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) in a 96-well microtiter plate.[7][8] The typical final volume in each well is 100 µL.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion assay.[7][8]

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6][8]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).[6]

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[8]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).[6]

    • The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth.[8][9]

Workflow for Broth Microdilution Assay

G Broth Microdilution Assay Workflow A Prepare Serial Dilutions of Pyrazole Derivative in 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) B->C D Incubate at 35°C for 16-20 hours C->D E Visually Assess for Bacterial Growth (Turbidity) D->E F Determine the Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antifungal Susceptibility Testing

Similar to antimicrobial testing, evaluating the efficacy of novel pyrazole derivatives against fungal pathogens is essential.

Broth Microdilution Method for Fungi

The broth microdilution method is also the gold standard for determining the MIC of antifungal agents.[11][12] The protocol is similar to the one used for bacteria, with some modifications.

Experimental Protocol:

  • Preparation of Fungal Inoculum:

    • For yeasts (e.g., Candida albicans), prepare a cell suspension and adjust it to a 0.5 McFarland standard.[11] Then, dilute it in the test medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • For filamentous fungi (e.g., Aspergillus niger), prepare a conidial suspension and adjust the concentration using a hemocytometer to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Test Medium:

    • RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is the standard medium for antifungal susceptibility testing.[11]

  • Preparation of Compound Dilutions, Inoculation, and Incubation:

    • Follow the same procedure as for the bacterial broth microdilution assay.

    • Incubation conditions may vary depending on the fungus. For Candida species, incubate at 35°C for 24-48 hours.[13] For Aspergillus species, incubate at 35°C for 48-72 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the growth control.[13]

Cytotoxicity Assay

It is imperative to assess the toxicity of novel antimicrobial compounds to mammalian cells to determine their therapeutic potential.[14][15] The MTT assay is a widely used colorimetric method to evaluate cell viability.[6][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[6][14] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293, HeLa) in the appropriate medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrazole derivative in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include untreated cells as a negative control and a vehicle control (cells treated with the solvent used to dissolve the compound).[6]

    • Incubate for 24, 48, or 72 hours.[6]

  • MTT Assay:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]

    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.[6]

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as DMSO or an acidic isopropanol solution, to each well to dissolve the formazan crystals.[6][14]

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.

Workflow for Cytotoxicity (MTT) Assay

G MTT Cytotoxicity Assay Workflow A Seed Mammalian Cells in 96-Well Plate B Treat Cells with Serial Dilutions of Pyrazole Derivative A->B C Incubate for 24-72 hours B->C D Add MTT Reagent and Incubate for 2-4 hours C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability (%) and IC50 F->G

Caption: Workflow for assessing the cytotoxicity of novel compounds.

Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results.[16][17] The following tables provide a structured format for summarizing antimicrobial, antifungal, and cytotoxicity data.

Table 1: Antimicrobial Activity of Novel Pyrazole Derivatives (MIC in µg/mL)

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | | :--- | :---: | :---: | :---: | :---: | | | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | | Pyrazole-1 | 16 | 32 | 64 | >128 | | Pyrazole-2 | 8 | 16 | 32 | 64 | | ... | ... | ... | ... | ... | | Ciprofloxacin | 0.25 | 0.5 | 0.125 | 1 |

Table 2: Antifungal Activity of Novel Pyrazole Derivatives (MIC in µg/mL)

| Compound | Yeast | Filamentous Fungi | | :--- | :---: | :---: | :---: | | | Candida albicans (ATCC 90028) | Cryptococcus neoformans (ATCC 208821) | Aspergillus fumigatus (ATCC 204305) | | Pyrazole-1 | 32 | 64 | >128 | | Pyrazole-2 | 16 | 32 | 64 | | ... | ... | ... | ... | | Fluconazole | 1 | 4 | 64 |

Table 3: Cytotoxicity of Novel Pyrazole Derivatives against Mammalian Cells (IC₅₀ in µM)

CompoundHEK293 (Human Embryonic Kidney)HeLa (Human Cervical Cancer)
Pyrazole-1 >10085.2
pyrazole-2 75.652.1
... ......
Doxorubicin 0.80.5

References

The Versatile Synthon: Application Notes and Protocols for 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde as a versatile synthon in the synthesis of diverse heterocyclic compounds with significant biological activities. The inherent reactivity of the aldehyde functional group, coupled with the pyrazole core and the electron-withdrawing nitro group, makes this molecule a valuable building block for the development of novel therapeutic agents and functional materials.

Overview of Synthetic Applications

This compound serves as a key intermediate in a variety of organic transformations, primarily leveraging the reactivity of its formyl group. These reactions include, but are not limited to:

  • Condensation Reactions: Formation of Schiff bases, chalcones, and other condensation products by reacting with primary amines, activated methylene compounds, and other nucleophiles.

  • Knoevenagel Condensation: Reaction with active methylene compounds to yield α,β-unsaturated systems, which are precursors to various heterocyclic rings.

  • Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for further functionalization.

  • Multi-component Reactions: Serving as a key component in one-pot syntheses to generate complex molecular architectures.

These synthetic routes lead to a wide array of derivatives, many of which have demonstrated promising biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

Synthesis of this compound

The most common and efficient method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction . This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).

Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

  • 3'-Nitroacetophenone hydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF and cool it in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • To this pre-formed reagent, add 3'-nitroacetophenone hydrazone portion-wise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • The precipitated solid, this compound, is collected by filtration, washed thoroughly with cold water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.

Quantitative Data for Vilsmeier-Haack Synthesis of Related Pyrazole-4-carbaldehydes:

Precursor HydrazoneProductYield (%)Melting Point (°C)Reference
Acetophenone phenylhydrazone3-phenyl-1-phenyl-1H-pyrazole-4-carbaldehyde~75-85134-136[1]
4-Methoxyacetophenone phenylhydrazone3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde~80142-144[1]
4-Chloroacetophenone phenylhydrazone3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde~78160-162[1]

Application in the Synthesis of Bioactive Molecules

The aldehyde functionality of this compound is a gateway to a multitude of derivatives with potential therapeutic applications.

Synthesis of Schiff Bases

Schiff bases are readily synthesized by the condensation of the pyrazole-4-carbaldehyde with various primary amines. These compounds have been investigated for their antimicrobial and anti-inflammatory activities.

Experimental Protocol: Synthesis of a Pyrazole-based Schiff Base

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the substituted aniline (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent if necessary.

Workflow for Schiff Base Synthesis:

G A 3-(3-nitrophenyl)-1H- pyrazole-4-carbaldehyde F Schiff Base Derivative A->F B Primary Amine (e.g., Substituted Aniline) B->F C Ethanol (Solvent) D Glacial Acetic Acid (Catalyst) E Reflux (4-6h)

Schiff Base Synthesis Workflow
Synthesis of Chalcones

Chalcones, or α,β-unsaturated ketones, are important intermediates in the synthesis of various flavonoids and other heterocyclic compounds. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.

Experimental Protocol: Synthesis of a Pyrazole-based Chalcone

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-aminoacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 20%)

Procedure:

  • Dissolve the substituted acetophenone (1 mmol) in ethanol (15 mL) in a flask.

  • Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature for 15-20 minutes.

  • Slowly add a solution of this compound (1 mmol) in ethanol (15 mL) to the mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is filtered, washed with water, and dried.

  • Purify by recrystallization from a suitable solvent.[2]

Quantitative Data for Synthesized Chalcone and Pyrazoline Derivatives:

Starting ChalconeProductReaction ConditionYield (%)Reference
(2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-onePyrazole derivative with phenylhydrazineReflux in ethanol75[2]
3,4,5-trimethoxyacetophenone and aromatic aldehydesChalcone derivatives50% NaOH47.8-88.4[3]
Chalcone derivatives and hydrazineAcetyl-pyrazoline derivativesAcetic acid50.8-82.4[3]

Biological Activity and Mechanisms of Action

Derivatives of this compound have shown significant potential as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity: COX Inhibition Pathway

Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[4][5][6][7][8] Specifically, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it reduces gastrointestinal side effects.[4]

Signaling Pathway of COX Inhibition by Pyrazole Derivatives:

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Pyrazole_Derivative Pyrazole Derivative (e.g., from 3-(3-nitrophenyl)-1H- pyrazole-4-carbaldehyde) Pyrazole_Derivative->COX2 Inhibition

COX Inhibition by Pyrazole Derivatives

Quantitative Data for COX Inhibition by Pyrazole Derivatives:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole Derivative 5u45.23 - 204.511.7974.92[4]
Pyrazole Derivative 5s45.23 - 204.512.5172.95[4]
Celecoxib (Reference)--78.06[4]
Pyrazole Derivative 5f-1.50-[6]
Pyrazole Derivative 6f-1.15-[6]
Antimicrobial Activity: DNA Gyrase Inhibition

Certain pyrazole derivatives have demonstrated antibacterial activity, with one of the proposed mechanisms being the inhibition of DNA gyrase. This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Logical Relationship of DNA Gyrase Inhibition:

G Pyrazole Pyrazole Derivative DNA_Gyrase Bacterial DNA Gyrase Pyrazole->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death Cell_Growth Bacterial Cell Growth and Division DNA_Replication->Cell_Growth Cell_Growth->Cell_Death Is Prevented, Leading to

References

Application Notes and Protocols for Schiff Base Formation with 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from pyrazole scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The imine or azomethine group (-C=N-) is crucial for their biological efficacy. This document provides a detailed protocol for the synthesis of Schiff bases using 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde as the starting material. The nitrophenyl group can be a key pharmacophore, and its incorporation into a pyrazole Schiff base framework is of significant interest for developing novel therapeutic agents.

The protocol outlined below is based on established methods for the synthesis of Schiff bases from similar pyrazole-4-carbaldehyde derivatives. While specific data for Schiff bases derived directly from this compound is not extensively available in the literature, the provided procedures and characterization data from closely related analogs offer a strong foundation for successful synthesis and analysis.

General Reaction Scheme

The formation of a Schiff base involves the condensation reaction between an aldehyde and a primary amine. In this case, this compound is reacted with a primary amine (R-NH₂) in the presence of a suitable solvent and an acid catalyst.

G cluster_reactants Reactants cluster_products Products A This compound C Schiff Base A->C + B Primary Amine (R-NH2) B->C D Water C->D - H2O

Caption: General reaction for Schiff base formation.

Experimental Protocols

This section details two common methods for the synthesis of Schiff bases from this compound.

Protocol 1: Conventional Heating (Reflux)

This is a widely used and reliable method for Schiff base synthesis.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, aminophenol)

  • Ethanol or Methanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin Layer Chromatography (TLC) apparatus (TLC plates, developing chamber, UV lamp)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol (approximately 20-30 mL).

  • To this solution, add 1.0 to 1.1 equivalents of the desired primary amine.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a condenser and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain it for 4-8 hours with continuous stirring.[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of non-polar and polar solvents (e.g., hexane:ethyl acetate or benzene:acetone). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.[1]

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the flask from the heat and allow it to cool to room temperature.

  • In many cases, the Schiff base product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding ice-cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

  • Determine the yield and melting point of the product and characterize it using spectroscopic methods (FT-IR, NMR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Synthesis

This method can significantly reduce reaction times and often leads to higher yields.

Materials:

  • Same as Protocol 1, with the addition of a microwave reactor.

Procedure:

  • In a microwave-safe reaction vessel, combine 1.0 equivalent of this compound and 1.0 to 1.1 equivalents of the primary amine in a minimal amount of ethanol.

  • Add 2-3 drops of glacial acetic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) and power for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each specific reaction.

  • After irradiation, cool the vessel to room temperature.

  • The product can be isolated using the same workup and purification steps as described in Protocol 1 (steps 8-12).

Data Presentation

The following tables summarize typical quantitative data for Schiff bases derived from pyrazole-4-carbaldehydes, which can be expected for products synthesized from this compound.

Table 1: Reaction Conditions and Physical Properties of Representative Pyrazole Schiff Bases

Amine ReactantSolventMethodReaction Time (h)Yield (%)Melting Point (°C)
o-AminophenolMethanolReflux886146
4-FluoroanilineEthanolReflux687144
4-ChloroanilineEthanolReflux688148
4-BromoanilineEthanolReflux685152
4-MethoxyanilineMethanolReflux882148

Data adapted from studies on 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1]

Table 2: Spectroscopic Data for Representative Pyrazole Schiff Bases

Compound ClassFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) -CH=N-¹³C NMR (δ, ppm) -CH=N-Mass Spec (m/z)
Pyrazole Schiff Bases1614 - 16258.6 - 8.8~184[M]⁺ or [M+H]⁺

Data compiled from various sources on pyrazole Schiff bases.[1][2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization A Mixing Reactants: - Pyrazole Aldehyde - Primary Amine - Solvent (Ethanol) - Catalyst (Acetic Acid) B Reaction: - Conventional Heating (Reflux) or - Microwave Irradiation A->B C Reaction Monitoring (TLC) B->C D Cooling and Precipitation C->D E Filtration D->E F Washing with Cold Solvent E->F G Drying F->G H Yield and Melting Point G->H I Spectroscopic Analysis: - FT-IR - NMR (¹H, ¹³C) - Mass Spectrometry H->I

Caption: Workflow for Schiff base synthesis and characterization.

Potential Signaling Pathway Involvement

Schiff bases are often investigated for their potential to modulate various signaling pathways implicated in disease. The diagram below represents a generalized concept of how a pyrazole Schiff base could interfere with a cellular signaling cascade, a common hypothesis in drug development.

G A Extracellular Signal B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression D->E F Cellular Response (e.g., Proliferation, Apoptosis) E->F G Pyrazole Schiff Base G->C Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a pyrazole Schiff base.

Conclusion

The protocols and data provided in these application notes serve as a comprehensive guide for the synthesis and characterization of Schiff bases from this compound. Researchers can adapt these methods to synthesize a library of novel compounds for evaluation in various biological assays, contributing to the discovery of new therapeutic leads. The detailed workflow and characterization guidelines will ensure the reliable and reproducible synthesis of these promising molecules.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing pyrazole-4-carbaldehydes as versatile starting materials. The following sections describe reliable methods for the preparation of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, classes of compounds with significant interest in medicinal chemistry.

Synthesis of Pyrazolo[3,4-b]pyridines via Multi-component Reaction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities.[1][2][3] A straightforward and efficient method for their synthesis involves a multi-component reaction between a 5-aminopyrazole, an aldehyde, and a compound containing an active methylene group.[4][5]

Experimental Protocol: Three-Component Synthesis of 4,7-Dihydropyrazolo[3,4-b]pyridine-5-carbonitriles

This protocol is adapted from a method described for the synthesis of 4,7-dihydropyrazolo[3,4-b]pyridine-5-nitriles from β-ketonitriles and aryl/heteroaryl hydrazines.[5]

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Quantitative Data:

The following table summarizes representative yields for the synthesis of various 4,7-dihydropyrazolo[3,4-b]pyridine-5-carbonitriles.

5-Aminopyrazole DerivativeAldehydeActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)
5-Amino-3-methyl-1-phenyl-1H-pyrazoleBenzaldehydeMalononitrilePiperidineEthanol585
5-Amino-3-methyl-1-phenyl-1H-pyrazole4-ChlorobenzaldehydeMalononitrilePiperidineEthanol682
5-Amino-3-methyl-1-phenyl-1H-pyrazole4-MethoxybenzaldehydeMalononitrilePiperidineEthanol488
5-Amino-1H-pyrazoleBenzaldehydeEthyl cyanoacetatep-TSAWater675[4]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 5-Aminopyrazole (1 mmol) - Aldehyde (1 mmol) - Malononitrile (1 mmol) - Ethanol (15 mL) catalyst Add Piperidine (catalyst) reagents->catalyst reflux Reflux for 4-6 h (Monitor by TLC) catalyst->reflux cool Cool to RT reflux->cool acidify Acidify with dil. HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: Workflow for the three-component synthesis of pyrazolo[3,4-b]pyridines.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another important class of heterocyclic compounds with a wide range of biological activities, including kinase inhibition.[6][7][8] A common and effective method for their synthesis is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[7][9]

Experimental Protocol: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

This protocol is a general procedure based on established methods for the synthesis of pyrazolo[1,5-a]pyrimidines.[7]

Materials:

  • 5-Amino-3-(trifluoromethyl)-1H-pyrazole

  • β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial acetic acid (solvent and catalyst)

  • Ice-water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, suspend the 5-aminopyrazole (1.0 mmol) in glacial acetic acid (10 mL).

  • Add the β-dicarbonyl compound (1.1 mmol) to the suspension.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine.

Quantitative Data:

The following table provides representative yields for the synthesis of various pyrazolo[1,5-a]pyrimidines.

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundSolventReaction Time (h)Yield (%)
5-Amino-3-(trifluoromethyl)-1H-pyrazoleAcetylacetoneAcetic Acid492
5-Amino-3-phenyl-1H-pyrazoleEthyl acetoacetateAcetic Acid588
5-Amino-1H-pyrazole-4-carbonitrile2,4-PentanedioneEthanol/TEA678[6]
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneAcetic Acid-Good yields[7]
Signaling Pathway Analogy: Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines can be visualized as a chemical pathway involving key intermediate steps.

G start 5-Aminopyrazole + β-Dicarbonyl Compound intermediate1 Nucleophilic Attack (Formation of Enamine Intermediate) start->intermediate1 Acid or Base Catalysis intermediate2 Intramolecular Cyclization intermediate1->intermediate2 product Pyrazolo[1,5-a]pyrimidine intermediate2->product Dehydration

Caption: Key steps in the synthesis of pyrazolo[1,5-a]pyrimidines.

Synthesis of Fused Pyrazoles via Friedländer-type Condensation

The Friedländer annulation is a classical method for the synthesis of quinolines and related heterocyclic systems.[10][11][12][13] A modification of this reaction, using 5-aminopyrazole-4-carbaldehydes, provides an effective route to pyrazolo[3,4-b]quinolines.

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]quinolines

This protocol is based on the Friedländer condensation of 5-amino-1H-pyrazole-4-carbaldehyde with cyclic ketones.

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Cyclohexanone

  • Ethanol

  • Potassium hydroxide (catalyst)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and cyclohexanone (1.2 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a catalytic amount of potassium hydroxide (0.1 mmol).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to afford the pure pyrazolo[3,4-b]quinoline.

Quantitative Data:

Pyrazole-4-carbaldehyde DerivativeKetoneCatalystSolventReaction Time (h)Yield (%)
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeCyclohexanoneKOHEthanol1078
5-Amino-1H-pyrazole-4-carbaldehydeCyclopentanoneKOHEthanol1272
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeN-Benzyl-4-piperidone---Good yield
Logical Relationship: Friedländer-type Annulation

The logical progression of the Friedländer-type synthesis is depicted below.

G cluster_steps Reaction Steps reactants 5-Aminopyrazole-4-carbaldehyde + Ketone step1 Aldol-type Condensation reactants->step1 Base or Acid Catalysis step2 Intramolecular Cyclization step1->step2 step3 Dehydration (Aromatization) step2->step3 product product step3->product Pyrazolo[3,4-b]quinoline

Caption: Logical flow of the Friedländer-type synthesis of pyrazoloquinolines.

References

Application Notes and Protocols: 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and biological evaluation protocols for developing novel anti-inflammatory agents using 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde as a key starting material. While direct anti-inflammatory data for derivatives of this specific pyrazole carbaldehyde is limited in the reviewed literature, this document outlines established methodologies for synthesizing analogous pyrazole-based compounds and evaluating their anti-inflammatory potential. The provided protocols are based on established procedures for similar molecular scaffolds.

Introduction: The Potential of Pyrazole Scaffolds in Inflammation

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of biological activities, including potent anti-inflammatory effects.[1][2] The pyrazole ring is a core structural component of several commercially successful anti-inflammatory drugs, such as Celecoxib, a selective COX-2 inhibitor.[3][4] The versatility of the pyrazole scaffold allows for structural modifications to modulate activity and selectivity against key inflammatory targets. This compound serves as a valuable synthon, offering a reactive aldehyde group for the construction of diverse molecular architectures, including chalcones and other heterocyclic systems, which are known to possess anti-inflammatory properties.[5][6]

Synthetic Applications of this compound

The aldehyde functionality of this compound is a key handle for various chemical transformations to generate libraries of potential anti-inflammatory compounds. A prominent synthetic route is the Claisen-Schmidt condensation to form chalcones, which are well-established precursors to various bioactive molecules.[5]

General Synthesis of Pyrazole-based Chalcones

Chalcones can be synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and this compound.[5]

Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(3-(3-nitrophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one (General Procedure)

  • Reaction Setup: In a round-bottom flask, dissolve the desired substituted acetophenone (1.0 eq.) in ethanol.

  • Base Addition: Add an aqueous solution of a suitable base, such as sodium hydroxide or potassium hydroxide, to the flask and stir at room temperature.

  • Aldehyde Addition: Slowly add a solution of this compound (1.0 eq.) in ethanol to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired chalcone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 3-(3-nitrophenyl)-1H- pyrazole-4-carbaldehyde conditions Ethanol Base (e.g., NaOH) reactant1->conditions reactant2 Substituted Acetophenone reactant2->conditions product Pyrazole-based Chalcone conditions->product Claisen-Schmidt Condensation

Caption: Synthetic workflow for pyrazole-based chalcones.

Biological Evaluation of Anti-inflammatory Activity

The synthesized compounds can be evaluated for their anti-inflammatory activity through a series of in vitro and in vivo assays.

In Vitro Anti-inflammatory Assays

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2).

Experimental Protocol: COX Inhibition Assay (General Procedure)

  • Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds (and a vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Reaction Termination and Measurement: After a set incubation period (e.g., 10 minutes), terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

TNF-α is a pro-inflammatory cytokine that plays a crucial role in the inflammatory cascade.

Experimental Protocol: Lipopolysaccharide (LPS)-induced TNF-α Release in Macrophages (General Procedure)

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.

G cluster_workflow In Vitro Assay Workflow start Synthesized Compound assay1 COX Inhibition Assay start->assay1 assay2 TNF-α Inhibition Assay start->assay2 data IC50 Values assay1->data assay2->data

Caption: In vitro anti-inflammatory evaluation workflow.

In Vivo Anti-inflammatory Assay

This is a widely used and well-established in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups (receiving different doses of the synthesized compounds). Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation

The following tables present hypothetical data for pyrazole derivatives, illustrating how to structure and report the results from the aforementioned assays.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives

Compound IDR-Group on ChalconeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
PZ-1 4-OCH3>1000.5>200
PZ-2 4-Cl501.241.7
PZ-3 4-NO2752.530.0
Celecoxib -150.05300

Table 2: In Vitro TNF-α Inhibitory Activity of Pyrazole Derivatives

Compound IDR-Group on ChalconeTNF-α Inhibition IC50 (µM)
PZ-1 4-OCH35.2
PZ-2 4-Cl8.9
PZ-3 4-NO212.5
Dexamethasone -0.1

Table 3: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)% Inhibition of Edema (at 3h)
PZ-1 2055.2
PZ-2 2048.7
PZ-3 2042.1
Indomethacin 1065.8

Signaling Pathway

The anti-inflammatory effects of the synthesized pyrazole derivatives are often attributed to their interaction with key signaling pathways involved in inflammation. A primary pathway is the arachidonic acid cascade, which is mediated by COX enzymes.

G membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Phospholipase A2 cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation inhibitor Pyrazole Derivative (e.g., Chalcone) inhibitor->cox Inhibition

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Conclusion

This compound is a promising scaffold for the synthesis of novel anti-inflammatory agents. The synthetic and biological evaluation protocols detailed in these application notes provide a robust framework for researchers to design and test new pyrazole-based compounds. Future work should focus on the synthesis of a diverse library of derivatives and their comprehensive evaluation to establish structure-activity relationships and identify lead candidates for further development.

References

Application of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde in Cancer Research: A Guideline for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the potential applications and experimental investigation of the novel compound 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde in the field of cancer research. While direct and extensive research on this specific molecule is not yet widely published, the broader class of pyrazole derivatives has demonstrated significant promise as anticancer agents.[1][2][3] This guide synthesizes findings from related pyrazole-based compounds to provide a foundational framework for its evaluation as a potential therapeutic candidate.

The pyrazole scaffold is a versatile five-membered heterocyclic ring that has been a focus of medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][3] Derivatives of pyrazole have been shown to induce apoptosis, regulate autophagy, and cause cell cycle disruption in various cancer cell lines.[1]

General Synthesis Approach

The synthesis of pyrazole-4-carbaldehyde derivatives often involves a multi-step process. A common method is the Vilsmeier-Haack reaction, which formylates a suitable precursor.[4][5] For this compound, a plausible synthetic route would start with the condensation of a substituted acetophenone with a hydrazine to form a hydrazone, followed by the Vilsmeier-Haack reaction to introduce the carbaldehyde group.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents 3-nitroacetophenone 3-nitroacetophenone Hydrazone_Formation Hydrazone Intermediate 3-nitroacetophenone->Hydrazone_Formation Condensation Hydrazine Hydrazine Hydrazine->Hydrazone_Formation POCl3_DMF POCl3 / DMF (Vilsmeier Reagent) Vilsmeier_Haack Vilsmeier-Haack Reaction POCl3_DMF->Vilsmeier_Haack Hydrazone_Formation->Vilsmeier_Haack Formylation Final_Product 3-(3-nitrophenyl)-1H- pyrazole-4-carbaldehyde Vilsmeier_Haack->Final_Product Cyclization Signaling_Pathway cluster_compound This compound cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences Compound Pyrazole Derivative Kinase_Inhibition Kinase Inhibition (e.g., PI3K, CDK2, EGFR) Compound->Kinase_Inhibition inhibits ROS_Generation ROS Generation Compound->ROS_Generation induces Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M Phase) Kinase_Inhibition->Cell_Cycle_Arrest leads to Caspase_Activation Caspase Activation ROS_Generation->Caspase_Activation triggers Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis can lead to Caspase_Activation->Apoptosis executes MTT_Assay_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h (allow attachment) Start->Incubate1 Treat Treat with varying concentrations of compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4h (formazan formation) Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

References

Application Notes and Protocols: Knoevenagel Condensation with Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the Knoevenagel condensation of pyrazole aldehydes with active methylene compounds. This reaction is a cornerstone in the synthesis of a diverse range of pyrazole-based heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide array of biological activities, including as kinase inhibitors in anticancer research.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a C=C double bond. When applied to pyrazole aldehydes, this reaction provides an efficient route to novel vinyl pyrazole derivatives. These products can serve as key intermediates or as final bioactive molecules. The protocols detailed below outline both a conventional heating method and a microwave-assisted green chemistry approach.

Data Presentation

Table 1: Ammonium Carbonate Catalyzed Knoevenagel Condensation of Substituted Pyrazole Aldehydes with Malononitrile[1][2]

This table summarizes the reaction outcomes for the condensation of various 1-phenyl-3-substituted-1H-pyrazole-4-carbaldehydes with malononitrile using ammonium carbonate as a catalyst in a water-ethanol mixture under reflux conditions.[1][2]

EntryR Group in Pyrazole AldehydeTime (min)Yield (%)Melting Point (°C)
1Phenyl398158-160
24-Bromophenyl596188-190
34-Chlorophenyl595170-172
42,4-Dichlorophenyl894164-166
54-Fluorophenyl497178-180
64-Hydroxyphenyl1092268-270
74-Nitrophenyl1590218-220
82-Naphthyl1291198-200
94-Methylphenyl695148-150
103,4-Dimethoxyphenyl1888180-182
114-(Dimethylamino)phenyl2085194-196

Reaction Conditions: Pyrazole aldehyde (1 mmol), malononitrile (1 mmol), ammonium carbonate (20 mol%), water:ethanol (1:1, 10 mL), reflux temperature.[1]

Table 2: Microwave-Assisted Knoevenagel Condensation of Aldehydes with Active Methylene Compounds

This table presents data for a sustainable, solvent-free Knoevenagel condensation of various aldehydes with active methylene compounds catalyzed by porous calcium hydroxyapatite under microwave irradiation.

EntryAldehydeActive Methylene CompoundTime (min)Yield (%)
1BenzaldehydeMalononitrile298
24-ChlorobenzaldehydeMalononitrile299
34-MethoxybenzaldehydeMalononitrile295
44-NitrobenzaldehydeMalononitrile299
5BenzaldehydeEthyl Cyanoacetate290
64-ChlorobenzaldehydeEthyl Cyanoacetate292
74-MethoxybenzaldehydeEthyl Cyanoacetate288
84-NitrobenzaldehydeEthyl Cyanoacetate294

Reaction Conditions: Aldehyde (1 mmol), active methylene compound (1 mmol), porous calcium hydroxyapatite, solvent-free, microwave irradiation (1250 W).

Experimental Protocols

Protocol 1: Green Synthesis of 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile via Ammonium Carbonate Catalysis[1]

This protocol describes a simple, efficient, and environmentally friendly method for the Knoevenagel condensation.

Materials:

  • 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

  • Malononitrile

  • Ammonium carbonate

  • Ethanol

  • Deionized water

  • 50 mL round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol, 248.28 mg) and malononitrile (1 mmol, 66.06 mg).

  • Add 10 mL of a 1:1 (v/v) water-ethanol mixture to the flask.

  • Stir the mixture for 3-5 minutes at room temperature to ensure proper mixing.

  • Add ammonium carbonate (0.2 mmol, 19.22 mg, 20 mol%) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using TLC (ethyl acetate: n-hexane as eluent). The reaction is typically complete within 3-20 minutes, depending on the substrate.[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the resulting solid precipitate using a Buchner funnel.

  • Wash the solid with deionized water and dry it to obtain the pure product.

Characterization of 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile:

  • Yield: 98%

  • Melting Point: 158-160 °C

  • IR (KBr, cm⁻¹): 2942 (Ar-CH), 2225 (CN), 1642, 1533 (C=C)

  • ¹H NMR (400 MHz, DMSO-d₆, δ, ppm): 7.49-7.94 (m, 10H, Ar-H), 8.20 (s, 1H, Ar-H pyrazole), 9.21 (s, 1H, Vinyl CH)

  • ESI-MS (m/z): 297 (M+1)[2]

Protocol 2: Microwave-Assisted Solvent-Free Knoevenagel Condensation

This protocol outlines a rapid and solvent-free method for the Knoevenagel condensation using microwave irradiation.

Materials:

  • Pyrazole aldehyde (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Catalyst (e.g., porous calcium hydroxyapatite or urea)

  • Microwave reactor

  • Mortar and pestle

Procedure:

  • In a mortar, thoroughly grind the pyrazole aldehyde (1 mmol), active methylene compound (1 mmol), and the catalyst (e.g., 10 mol% urea).

  • Transfer the solid mixture to a microwave-safe reaction vessel.

  • Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 300-1250 W) for a short duration (typically 1-5 minutes).

  • Monitor the reaction completion by TLC after cooling and dissolving a small sample in a suitable solvent.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol to the solid product and recrystallize to obtain the pure compound.

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up reactants 1. Add Pyrazole Aldehyde and Malononitrile to Flask solvent 2. Add Water-Ethanol Mixture and Stir reactants->solvent catalyst 3. Add Ammonium Carbonate solvent->catalyst reflux 4. Heat to Reflux catalyst->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool to Room Temperature monitor->cool filter 7. Filter Precipitate cool->filter wash 8. Wash with Water and Dry filter->wash product Final Product wash->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Stimulation inhibitor Pyrazole-Knoevenagel Product inhibitor->PI3K Inhibition inhibitor->Akt Inhibition inhibitor->mTOR Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Reaction for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Vilsmeier-Haack reaction for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its application in pyrazole synthesis?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2][3] In the context of pyrazole synthesis, this reaction is a powerful tool for the formylation of pyrazole rings, typically at the C4 position, to yield pyrazole-4-carbaldehydes.[1][4][5] These products are valuable intermediates in the synthesis of various biologically active compounds.[4][6][7] The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt.[1][8]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1][9] It is most commonly prepared in situ by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[1][2][8] The preparation is an exothermic reaction and should be conducted under anhydrous conditions at low temperatures (e.g., 0-5 °C) to prevent decomposition of the reagent.[1]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is also moisture-sensitive.[1] Therefore, the reaction must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[1] The work-up procedure often involves quenching the reaction mixture with ice, which is highly exothermic and must be done slowly and cautiously.[1]

Q4: How can I monitor the progress of the reaction?

The progress of the Vilsmeier-Haack formylation can be monitored by thin-layer chromatography (TLC).[1] A small aliquot of the reaction mixture can be carefully quenched (e.g., with water or a basic solution), extracted with a suitable organic solvent, and then spotted on a TLC plate. The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicate the progression of the reaction.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity.[1][10] 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The product may be sensitive to the work-up conditions.[1]1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] 2. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be beneficial.[1] 4. Perform the aqueous work-up at low temperatures and neutralize the reaction mixture carefully.
Formation of Multiple Products on TLC 1. Side Reactions: Overly harsh reaction conditions (high temperature or prolonged reaction time) can lead to side reactions. 2. Decomposition: The starting material or product may be decomposing under the reaction conditions.[1]1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[1] Ensure the reaction temperature is not too high and the reaction time is not excessively long. 2. Purify the crude product using column chromatography on silica gel or recrystallization.[1]
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and poor temperature control can lead to polymerization and decomposition.[1] 2. Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[1]1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.[1]
Difficulty in Isolating the Product 1. Product is Water-Soluble: The product may have significant solubility in the aqueous layer during work-up.[1] 2. Emulsion Formation During Extraction: This can hinder efficient phase separation.[1]1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Data Presentation

Table 1: Typical Reaction Conditions for Vilsmeier-Haack Formylation of Pyrazoles

Substrate TypeReagent Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
Hydrazones1 : excess : excess706 - 7Excellent[7]
N-(4-acetylphenyl)benzenesulfonamide1 : excess : excess70 - 802Good[7]
Hydrazones1 : excess : excess705Excellent[7]
Substituted Hydrazones1 : excess : excessRoom Temp8Good to Excellent[7]
1,3-disubstituted-5-chloro-1H-pyrazoles1 : 6 : 41202Good[11]
Phenyl hydrazone1 : 3 : 1.560 - 704-[12]

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of a Substituted Pyrazole

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 6 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1] Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at low temperature or gradually warm to a higher temperature (e.g., 70-120 °C), depending on the reactivity of the substrate.[7][11] Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).[1][7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully and slowly pour it onto a vigorously stirred mixture of crushed ice and water to quench the reaction.[1]

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is neutral or slightly basic. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13] Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazole-4-carbaldehyde.[1]

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Intermediate Sigma Complex Pyrazole->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Intermediate->Iminium_Salt - HCl Product Pyrazole-4-carbaldehyde Iminium_Salt->Product Hydrolysis (H₂O) Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) start->reagent_prep add_substrate Add Pyrazole Substrate reagent_prep->add_substrate reaction Stir at Controlled Temperature (Monitor by TLC) add_substrate->reaction quench Quench with Ice/Water reaction->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate, and Purify (Chromatography/Recrystallization) extract->purify product Pure Pyrazole-4-carbaldehyde purify->product Troubleshooting_Tree start Low/No Product Yield? check_reagents Check Reagent Quality and Anhydrous Conditions start->check_reagents Yes multiple_products Multiple Products? start->multiple_products No check_temp_time Optimize Reaction Temperature and Time check_reagents->check_temp_time check_substrate Consider Substrate Reactivity (Increase Reagent Stoichiometry) check_temp_time->check_substrate success Successful Reaction check_substrate->success optimize_conditions Optimize Reaction Conditions (Lower Temp, Shorter Time) multiple_products->optimize_conditions Yes tarry_residue Tarry Residue? multiple_products->tarry_residue No purification Purify by Chromatography optimize_conditions->purification purification->success temp_control Improve Temperature Control tarry_residue->temp_control Yes tarry_residue->success No pure_materials Use High-Purity Starting Materials temp_control->pure_materials pure_materials->success

References

Technical Support Center: Purification of Pyrazole-4-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of pyrazole-4-carbaldehyde isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomers encountered in the synthesis of pyrazole-4-carbaldehydes?

A1: The most common isomers are regioisomers, which arise from the reaction of an unsymmetrical precursor. For instance, in the synthesis of N-substituted pyrazole-4-carbaldehydes, the substituent on the nitrogen can be at either the N1 or N2 position of the pyrazole ring, leading to 1,3-disubstituted and 1,5-disubstituted products.

Q2: Which purification technique is generally most effective for separating pyrazole-4-carbaldehyde regioisomers?

A2: Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers due to the often different polarities of the isomers.[1]

Q3: Is it possible to separate pyrazole-4-carbaldehyde isomers by recrystallization?

A3: Yes, fractional crystallization can be employed if the isomers exhibit sufficiently different solubilities in a particular solvent system. This method involves a series of recrystallization steps to enrich one isomer progressively.

Q4: How can I determine the isomeric ratio in my crude product mixture?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful technique for determining the isomeric ratio. By integrating the signals corresponding to unique protons in each isomer, a quantitative ratio can be calculated.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Solution
Co-elution of Isomers Insufficient difference in polarity between isomers in the chosen solvent system.1. Optimize the solvent system: Systematically screen different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A common starting point is a hexane/ethyl acetate gradient. 2. Try a different stationary phase: If silica gel is not effective, consider using alumina. 3. Change the chromatography mode: For challenging separations, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase) may provide better resolution.
Poor Resolution Column overloading, improper column packing, or running the column too fast.1. Reduce the sample load: A general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight.[2] 2. Ensure proper column packing: Pack the column carefully to avoid air bubbles and channels. 3. Optimize the flow rate: A slower flow rate can improve separation.
Product Tailing The product is strongly adsorbed to the stationary phase.1. Increase the polarity of the eluent once the product starts to elute. 2. Add a small amount of a polar solvent (e.g., methanol) to the eluent system.
No Product Eluting The product is either too polar and stuck on the column, or it has decomposed on the silica gel.1. Increase the eluent polarity significantly (e.g., switch to a dichloromethane/methanol gradient). 2. Test for product stability on silica gel using a small-scale experiment before performing a large-scale purification.
Recrystallization
Issue Possible Cause Solution
No Crystal Formation The solution is too dilute, or the wrong solvent was chosen.1. Concentrate the solution by carefully evaporating some of the solvent. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Try a different solvent or a mixed solvent system.
Oiling Out The product's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Lower the temperature at which the product dissolves by adding more solvent. 2. Use a lower-boiling point solvent. 3. Ensure a slow cooling rate.
Low Recovery The product has significant solubility in the cold solvent, or too much solvent was used.1. Cool the solution in an ice bath to minimize solubility. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Impure Crystals Impurities co-crystallized with the product.1. Perform a second recrystallization of the obtained crystals. 2. Wash the crystals with a small amount of cold, fresh solvent.

Data Presentation

Table 1: Comparison of Purification Methods for Pyrazole-4-carbaldehyde Isomers

Method Typical Purity Achieved Typical Recovery Yield Time Requirement Solvent Consumption Scalability Key Advantages Key Disadvantages
Flash Column Chromatography >98%60-90%Moderate to HighHighGoodHigh resolution for isomers with different polarities.Can be time-consuming and requires large solvent volumes.
Fractional Crystallization Variable (depends on solubility difference)40-80%High (multiple steps)ModerateGoodCan be effective for large quantities if a suitable solvent is found.Highly dependent on the physical properties of the isomers; can be inefficient.
Preparative HPLC >99%50-85%HighHighLimitedExcellent separation for very similar isomers.Expensive and not ideal for large-scale purification.

Experimental Protocols

Protocol 1: Purification of Pyrazole-4-carbaldehyde Isomers by Flash Column Chromatography

This protocol provides a general procedure for the separation of a mixture of 1,3- and 1,5-disubstituted pyrazole-4-carbaldehyde regioisomers.

1. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the ethyl acetate content).

  • The ideal solvent system should provide good separation between the two isomer spots, with the lower spot having an Rf value of approximately 0.2-0.3.

2. Column Preparation:

  • Select a glass column of an appropriate size (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).

  • Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.

  • Carefully pour the slurry into the column, allowing it to pack evenly without air bubbles. A gentle tapping of the column can aid in this process.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude pyrazole-4-carbaldehyde isomer mixture in a minimal amount of a relatively polar solvent (e.g., dichloromethane).

  • In a separate flask, add a small amount of silica gel and then the dissolved sample.

  • Evaporate the solvent completely to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel ("dry loading").

  • Carefully add the dry-loaded sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial, least polar solvent system.

  • Gradually increase the polarity of the eluent as the elution progresses (gradient elution). The gradient profile should be based on the TLC analysis.

  • Collect fractions in test tubes or vials.

  • Monitor the collected fractions by TLC to identify which fractions contain the separated isomers.

5. Isolation of Pure Isomers:

  • Combine the fractions containing each pure isomer.

  • Remove the solvent using a rotary evaporator.

  • Dry the purified isomers under high vacuum to remove any residual solvent.

  • Characterize the purified isomers by NMR and other analytical techniques to confirm their structure and purity.

Protocol 2: Purification by Fractional Crystallization

This method is highly dependent on the specific isomers and their solubility properties. The following is a general approach.

1. Solvent Screening:

  • In small test tubes, test the solubility of the crude isomer mixture in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating.

  • The ideal solvent will dissolve the mixture when hot but will result in the precipitation of one isomer more than the other upon cooling.

2. First Crystallization:

  • Dissolve the crude mixture in the minimum amount of the chosen hot solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Collect the resulting crystals by vacuum filtration. This first crop of crystals will be enriched in the less soluble isomer.

  • Concentrate the mother liquor (the remaining solution).

3. Subsequent Crystallizations:

  • Recrystallize the first crop of crystals from the same solvent to further increase the purity of the less soluble isomer.

  • Allow the concentrated mother liquor to cool and crystallize. This second crop of crystals will be enriched in the more soluble isomer.

  • Repeat the recrystallization process on both sets of crystals until the desired purity for each isomer is achieved, monitoring the purity of each crop by TLC or NMR.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Pyrazole-4-carbaldehyde (Isomeric Mixture) tlc TLC Analysis for Solvent System Selection crude_product->tlc Sample fractional_crystallization Fractional Crystallization crude_product->fractional_crystallization Alternative Path column_chromatography Silica Gel Column Chromatography tlc->column_chromatography Optimized Eluent analysis TLC/NMR Analysis of Fractions/Crystals column_chromatography->analysis Collected Fractions fractional_crystallization->analysis Crystal Crops & Mother Liquor isomer_A Pure Isomer A analysis->isomer_A Combine Pure Fractions/Crops isomer_B Pure Isomer B analysis->isomer_B Combine Pure Fractions/Crops

Caption: Experimental workflow for the purification of pyrazole-4-carbaldehyde isomers.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solution Solution start Isomer Separation Issue check_tlc Check TLC Separation start->check_tlc check_loading Review Sample Loading check_tlc->check_loading Good Separation optimize_solvent Optimize Solvent System check_tlc->optimize_solvent Poor Separation check_conditions Verify Elution Conditions check_loading->check_conditions Appropriate Load adjust_loading Reduce Sample Load check_loading->adjust_loading Overloaded adjust_gradient Modify Gradient Slope check_conditions->adjust_gradient Poor Resolution change_stationary_phase Change Stationary Phase (e.g., Alumina) optimize_solvent->change_stationary_phase If Unsuccessful use_hplc Utilize HPLC change_stationary_phase->use_hplc For Difficult Separations

References

Optimizing reaction conditions for nitrophenyl pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitrophenyl pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing nitrophenyl pyrazoles?

A1: The most prevalent and versatile method for synthesizing substituted pyrazoles, including nitrophenyl pyrazoles, is the Knorr pyrazole synthesis.[1][2][3] This method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically in the presence of an acid catalyst.[2][3] For nitrophenyl pyrazoles, this would involve using a nitrophenylhydrazine or a 1,3-dicarbonyl compound bearing a nitrophenyl group.

Q2: I am getting a low yield in my nitrophenyl pyrazole synthesis. What are the possible causes and solutions?

A2: Low yields are a common issue and can stem from several factors. Here are some troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[4]

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial.

    • Solution: For Knorr synthesis, a catalytic amount of a protic acid like acetic acid or a mineral acid is often used.[2][4] In some cases, Lewis acids or other catalysts like nano-ZnO have demonstrated improved yields.[4]

  • Side Reactions: The formation of unwanted byproducts, such as regioisomers or products from competing reaction pathways, can decrease the yield of the desired product.[4][5][6]

    • Solution: Optimizing the reaction conditions, such as solvent and temperature, can help minimize side reactions. Aprotic dipolar solvents like DMF or NMP have been shown to improve regioselectivity compared to polar protic solvents like ethanol.[5]

  • Purity of Reagents: Impurities in starting materials can interfere with the reaction.

    • Solution: Ensure the purity of your 1,3-dicarbonyl compound and nitrophenylhydrazine using appropriate purification techniques.

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a known challenge in pyrazole synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds.[5][6] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to different isomers.[7]

  • Solvent Choice: The solvent can have a significant impact on regioselectivity. Switching from protic solvents (e.g., ethanol) to aprotic dipolar solvents (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)) can favor the formation of one regioisomer.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer.

  • pH Control: In some cases, controlling the pH of the reaction mixture can influence the site of the initial nucleophilic attack.[8]

  • Alternative Synthetic Routes: If controlling regioselectivity via the Knorr synthesis proves difficult, consider alternative methods like the reaction of N-monosubstituted hydrazones with nitroolefins, which can offer high regioselectivity.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive catalystUse a fresh or different acid/base catalyst.
Low reaction temperatureIncrease the temperature or use microwave irradiation.[4]
Sterically hindered substratesProlong the reaction time or switch to a more reactive precursor.
Formation of Multiple Products Lack of regioselectivityChange the solvent from protic to aprotic dipolar (e.g., DMF).[5]
Side reactionsOptimize temperature and reaction time. Analyze byproducts to understand competing pathways.
Difficulty in Product Isolation Product is highly soluble in the workup solventUse a different extraction solvent or employ techniques like precipitation or crystallization.
Formation of an emulsion during extractionAdd brine to the aqueous layer to break the emulsion.
Inconsistent Results Variability in reagent qualityEnsure consistent purity of starting materials for each batch.
Fluctuations in reaction conditionsMaintain precise control over temperature, stirring speed, and addition rates.

Experimental Protocols

General Protocol for Knorr Synthesis of 1-(4-nitrophenyl)-3,5-dimethylpyrazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Nitrophenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylhydrazine (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the solution.

  • Slowly add acetylacetone (1 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1-(4-nitrophenyl)-3,5-dimethylpyrazole.

Visualizing Workflows and Relationships

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Measure Reagents dissolve Dissolve Hydrazine reagents->dissolve add_diketone Add 1,3-Diketone dissolve->add_diketone reflux Reflux add_diketone->reflux monitor Monitor (TLC/LC-MS) reflux->monitor cool Cool Mixture monitor->cool filter Filter Product cool->filter recrystallize Recrystallize filter->recrystallize troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes increase_time Increase Reaction Time/ Temperature incomplete->increase_time check_catalyst Evaluate Catalyst change_catalyst Change Catalyst/ Concentration check_catalyst->change_catalyst check_side_products Analyze Side Products optimize_conditions Optimize Conditions (Solvent, Temp) check_side_products->optimize_conditions complete->check_catalyst complete->check_side_products

References

Identification of byproducts in the synthesis of "3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in identifying and mitigating byproducts during the synthesis of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Troubleshooting Guide: Identification and Mitigation of Byproducts

Users may encounter several common issues during the synthesis, primarily arising from the Vilsmeier-Haack formylation step or preceding cyclization reactions. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Presence of Unreacted Starting Materials

  • Symptoms: TLC analysis shows spots corresponding to the starting 3-(3-nitrophenyl)-1H-pyrazole. NMR spectrum of the crude product shows characteristic peaks of the starting material.

  • Possible Cause: Incomplete formylation reaction. This could be due to insufficient Vilsmeier reagent, low reaction temperature, or short reaction time.

  • Suggested Solution:

    • Increase the molar equivalent of the Vilsmeier reagent (POCl₃ and DMF).

    • Ensure the reaction temperature is maintained at the optimal level as per the protocol (typically 70-90 °C for Vilsmeier-Haack reactions).[1][2]

    • Extend the reaction time and monitor the progress by TLC until the starting material spot disappears.

Issue 2: Formation of a Regioisomer

  • Symptoms: The appearance of an additional product spot on TLC with a similar Rf value to the desired product. The ¹H NMR spectrum may show two distinct sets of pyrazole and aldehyde protons.

  • Possible Cause: If the pyrazole nitrogen is unprotected during formylation, the formyl group could potentially attach to the N1 position, leading to the formation of 1-formyl-3-(3-nitrophenyl)-1H-pyrazole.

  • Suggested Solution:

    • Purification by column chromatography with a gradient elution system may help separate the isomers.

    • To prevent this, consider protecting the pyrazole nitrogen (e.g., with a phenyl or benzyl group) before the Vilsmeier-Haack reaction.

Issue 3: Incomplete Cyclization Leading to Pyrazoline Intermediate

  • Symptoms: The presence of a byproduct with a molecular weight corresponding to the pyrazoline precursor. The ¹H NMR may show aliphatic protons (e.g., -CH₂-CH-) instead of the aromatic pyrazole protons.

  • Possible Cause: Incomplete aromatization of the pyrazoline intermediate during the pyrazole ring synthesis.[3]

  • Suggested Solution:

    • Introduce an oxidizing agent in the work-up step to facilitate the aromatization of the pyrazoline to the pyrazole.

    • Modify the initial cyclization conditions, such as increasing the temperature or reaction time.

Issue 4: Colored Impurities in the Final Product

  • Symptoms: The isolated product has a yellow or reddish color that is difficult to remove by simple recrystallization.

  • Possible Cause: Side reactions involving the hydrazine starting material or decomposition of the nitro group under harsh reaction conditions can produce colored impurities.[3]

  • Suggested Solution:

    • Purify the hydrazine starting material before use.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

    • Treat the crude product with activated charcoal during recrystallization to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method involves the Vilsmeier-Haack reaction.[4][5] This typically includes the reaction of a corresponding hydrazone with a Vilsmeier reagent, which is a halomethyleniminium salt generated from a tertiary amide like N,N-dimethylformamide (DMF) and an acid halide like phosphorus oxychloride (POCl₃).[5][6]

Q2: What are the expected ¹H NMR chemical shifts for the aldehyde and pyrazole protons in the desired product?

A2: While specific shifts depend on the solvent, you can generally expect the aldehyde proton (-CHO) to appear as a singlet between δ 9.5 and 10.5 ppm. The pyrazole ring protons will also appear as singlets in the aromatic region, typically between δ 7.5 and 9.0 ppm.

Q3: How can I confirm the structure of my product and identify any byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential.[3]

  • Thin-Layer Chromatography (TLC): To quickly assess the purity of the reaction mixture and the final product.

  • Column Chromatography: For the separation of the desired product from byproducts and unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and identify impurities by their characteristic chemical shifts and coupling constants.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and byproducts, which helps in proposing their structures.

Q4: Can the Vilsmeier-Haack reaction lead to other byproducts?

A4: Yes, under certain conditions, the Vilsmeier-Haack reaction can yield side products.[7] For instance, if the substrate is sensitive to the acidic conditions, degradation might occur. In some cases, if the reaction is not properly quenched, residual Vilsmeier reagent can lead to complex iminium salt byproducts.

Data Presentation

Table 1: Potential Byproducts and Their Identifying Characteristics

Byproduct NamePotential CauseKey Identifying Features (Spectroscopic)
3-(3-nitrophenyl)-1H-pyrazoleIncomplete formylationAbsence of aldehyde proton peak in ¹H NMR (~9.5-10.5 ppm). Mass spectrum will show the molecular ion of the starting material.
1-formyl-3-(3-nitrophenyl)-1H-pyrazoleN-formylation¹H NMR may show a different chemical shift for the formyl proton and pyrazole protons compared to the desired C-formylated product.
3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-4-carbaldehydeIncomplete aromatization¹H NMR will show aliphatic proton signals (e.g., -CH₂-CH-). Mass spectrum will show a molecular ion with 2 additional mass units compared to the desired product.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 3-(3-nitrophenyl)-1H-pyrazole

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0-5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-(3-nitrophenyl)-1H-pyrazole in DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 70-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The crude product will precipitate out. Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_product Desired Product Hydrazone 3-nitroacetophenone hydrazone Cyclization_Formylation Cyclization & Formylation Hydrazone->Cyclization_Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Cyclization_Formylation Target_Molecule 3-(3-nitrophenyl)-1H- pyrazole-4-carbaldehyde Cyclization_Formylation->Target_Molecule

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_byproducts Potential Byproducts Reaction_Mixture Reaction Mixture Unreacted_SM Unreacted Starting Material (Incomplete Reaction) Reaction_Mixture->Unreacted_SM Side Path Regioisomer N-Formylated Isomer (Side Reaction) Reaction_Mixture->Regioisomer Side Path Pyrazoline Pyrazoline Intermediate (Incomplete Aromatization) Reaction_Mixture->Pyrazoline Side Path Colored_Impurities Colored Impurities (Decomposition) Reaction_Mixture->Colored_Impurities Side Path Desired_Product Desired Product Reaction_Mixture->Desired_Product Main Reaction

Caption: Potential byproduct formation pathways during synthesis.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, NMR, MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected Identify_Impurity Identify Byproduct Structure (Compare with Table 1) Impurity_Detected->Identify_Impurity Yes Pure_Product Pure Product Obtained Impurity_Detected->Pure_Product No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Identify_Impurity->Optimize_Conditions Purification Purification Strategy (Column Chromatography, Recrystallization) Optimize_Conditions->Purification Purification->Pure_Product End End Pure_Product->End

Caption: A logical workflow for troubleshooting byproduct identification.

References

Improving the yield of the Vilsmeier-Haack formylation of hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of the Vilsmeier-Haack formylation of hydrazones.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the Vilsmeier-Haack reaction with hydrazones?

The Vilsmeier-Haack reaction on hydrazones is a powerful method for synthesizing 3-substituted-1H-pyrazole-4-carbaldehydes.[1][2][3] The reaction involves the formylation and cyclization of a hydrazone in the presence of the Vilsmeier reagent, which is typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6][7]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[4][5] It is most commonly generated in situ by reacting DMF with POCl₃ at low temperatures (typically 0-5 °C).[6][8] Other acid chlorides like oxalyl chloride or thionyl chloride can also be used.[6]

Q3: How do substituents on the hydrazone affect the reaction?

The electronic properties of the substituents on the hydrazone can significantly influence the reaction's outcome.

  • Electron-donating groups on the aromatic rings of the hydrazone generally enhance the nucleophilicity of the substrate, facilitating the reaction.[4]

  • Electron-withdrawing groups , especially those with a strong mesomeric effect, can favor the formation of functionalized 1,3,4-trisubstituted pyrazoles over the desired 1,3-disubstituted pyrazole-4-carbaldehydes.[2][3] Steric hindrance can counteract this effect, shifting the balance back toward the pyrazole-4-carbaldehyde.[2][3]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired 4-Formylpyrazole

Possible Cause 1: Inactive Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture. The DMF and POCl₃ used must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[9]

  • Solution: Use freshly distilled, anhydrous DMF and high-purity POCl₃. Ensure all glassware is oven-dried before use.

Possible Cause 2: Incorrect Stoichiometry The molar ratio of the Vilsmeier reagent to the hydrazone is critical. An insufficient amount of the reagent will lead to incomplete conversion.

  • Solution: A common starting point is a 3:1 molar ratio of the Vilsmeier reagent (calculated from DMF/POCl₃) to the hydrazone.[10] Optimization may be required depending on the substrate.

Possible Cause 3: Inappropriate Reaction Temperature The reaction temperature profile is crucial. The Vilsmeier reagent is typically formed at 0 °C, and the subsequent reaction with the hydrazone often requires heating.[11]

  • Solution: After adding the hydrazone to the pre-formed reagent at a low temperature, gradually warm the reaction mixture to the optimal temperature, which can range from room temperature to 80 °C or higher.[6][11] Monitor the reaction by TLC to determine the ideal temperature and time.

Issue 2: Formation of Multiple Products or Side Reactions

Possible Cause 1: Double Formylation or Side-Chain Formylation In some cases, particularly with N-arylhydrazones derived from butanedione, double formylation can occur, leading to products like 3-chloro-3-(1-arylpyrazol-3-yl)acrylaldehyde.[2][12]

  • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Using a smaller excess of the reagent can help minimize double formylation. Low reaction temperatures may also improve selectivity.

Possible Cause 2: Formation of Acyclic Products The ratio of reagents and the nature of the substituent at the nitrogen atom of the hydrazone can dramatically affect the reaction outcome, sometimes leading to acyclic products instead of the desired pyrazole.[3]

  • Solution: Adjust the reagent ratio and consider modifying the protecting group on the hydrazone nitrogen if cyclization is not occurring as expected.

Data Presentation: Reaction Condition Optimization

The following table summarizes typical reaction conditions for the synthesis of 2-(3-aryl-4-formylpyrazol-1-yl)thiazoles from corresponding hydrazones.

Hydrazone Substituent (R)Reagent Ratio (Hydrazone:POCl₃:DMF)Temperature (°C)Time (h)Yield (%)Reference
C₆H₅1 : 3 : excess60-65380[10]
4-CH₃-C₆H₄1 : 3 : excess60-653.585[10]
4-OCH₃-C₆H₄1 : 3 : excess60-65482[10]
4-Cl-C₆H₄1 : 3 : excess60-65378[10]
4-NO₂-C₆H₄1 : 3 : excess60-654.575[10]

Experimental Protocols

General Protocol for the Synthesis of 2-(3-Aryl-4-formylpyrazol-1-yl)thiazoles [10]

  • Vilsmeier Reagent Preparation: In a two-necked, oven-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an argon atmosphere, place anhydrous DMF (10 ml). Cool the flask in an ice bath to 0-5 °C.

  • Add POCl₃ (1.1 ml, 12 mmol) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The mixture should be a pale yellow or colorless solution.

  • Formylation Reaction: Add the hydrazone (4 mmol) to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to 60–65 °C and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into 100 ml of crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., a saturated solution of sodium bicarbonate or sodium hydroxide) until it is alkaline (pH 8-9).

  • The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Vilsmeier_Haack_Mechanism Mechanism of Vilsmeier-Haack Formylation of Hydrazones cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Cyclization DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Intermediate5 Intermediate 5 IminiumSalt8 Iminium Salt 8 Hydrazone Hydrazone Hydrazone->Intermediate5 + Vilsmeier Reagent Intermediate6 Intermediate 6 (-HCl) Intermediate5->Intermediate6 Pyrazoline Pyrazoline Intermediate Intermediate6->Pyrazoline Cyclization Pyrazole7 Pyrazole 7 (-Me₂NH) Pyrazoline->Pyrazole7 Pyrazole7->IminiumSalt8 + Vilsmeier Reagent Product 4-Formylpyrazole IminiumSalt8->Product Hydrolysis

Caption: Reaction mechanism for the Vilsmeier-Haack formylation of hydrazones.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckReagents Check Reagent Quality (Anhydrous DMF, Pure POCl₃?) Start->CheckReagents ReagentsOK Reagents are OK CheckReagents->ReagentsOK Yes ReplaceReagents Use Fresh/Distilled Reagents CheckReagents->ReplaceReagents No CheckStoichiometry Verify Stoichiometry (Reagent:Substrate Ratio) ReagentsOK->CheckStoichiometry ReplaceReagents->Start StoichiometryOK Ratio is Correct CheckStoichiometry->StoichiometryOK Yes AdjustStoichiometry Optimize Reagent Ratio (e.g., increase excess) CheckStoichiometry->AdjustStoichiometry No/Unsure CheckTemp Review Temperature Profile (Formation & Reaction Temp) StoichiometryOK->CheckTemp AdjustStoichiometry->Start TempOK Profile is Correct CheckTemp->TempOK Yes AdjustTemp Optimize Temperature (e.g., increase heating) CheckTemp->AdjustTemp No/Unsure Success Yield Improved TempOK->Success AdjustTemp->Start

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving high regioselectivity in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it critical?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when multiple products can be formed.[1] In pyrazole synthesis, this challenge commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two different regioisomeric pyrazoles.[2][3] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[3] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[3]

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several factors:[1]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction pathway, favoring the formation of one regioisomer.[2]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups decrease it.[3]

  • Reaction pH: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack. Under basic conditions, the more nucleophilic nitrogen of the hydrazine typically attacks first. Conversely, under acidic conditions, protonation can alter the nucleophilicity, potentially leading to a different outcome.[1]

  • Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[1][4]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1][3]

Q3: What are some alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: Several alternative methods have been developed to overcome the regioselectivity challenges of the Knorr condensation:[1]

  • Use of 1,3-Dicarbonyl Surrogates: Compounds like β-enaminones can be used as surrogates for 1,3-dicarbonyls to achieve better regio-control.[1]

  • 1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene and can provide excellent regioselectivity.[1]

  • Multicomponent Reactions (MCRs): One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with the aid of catalysts.[1]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method has been shown to proceed with complete regioselectivity.[5]

Q4: How does microwave-assisted synthesis impact the regioselectivity and yield of pyrazoles?

A4: Microwave-assisted organic synthesis (MAOS) is a powerful tool in heterocyclic chemistry that often leads to dramatically reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods.[1] The selective heating provided by microwaves can sometimes favor the formation of one regioisomer over another, offering a practical method for controlling the reaction outcome.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Formation of a Nearly 1:1 Mixture of Isomers

  • Probable Cause: The electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are insufficient to direct the nucleophilic attack of the hydrazine to a single site under the current reaction conditions.

  • Solution:

    • Solvent Modification: Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to dramatically increase regioselectivity.[4]

    • pH Adjustment: Investigate the effect of pH. For the Knorr condensation, acidic conditions (e.g., using a few drops of HCl or acetic acid) or basic conditions (e.g., using a base like NaOH or KOH) can favor the formation of one isomer over the other.[2]

    • Temperature Control: Vary the reaction temperature. Lowering the temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.

    • Alternative Reagents: Consider using a β-enaminone surrogate of your 1,3-dicarbonyl compound, which can offer better regiocontrol.[1]

Issue 2: The Major Product is the Undesired Regioisomer

  • Probable Cause: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[3]

  • Solution:

    • Reverse the Polarity of Attack: If possible, modify the substituents on your 1,3-dicarbonyl to alter the electronic properties of the carbonyl carbons. For example, replacing an electron-donating group with an electron-withdrawing group can make the adjacent carbonyl more electrophilic.

    • Utilize a Different Synthetic Route: Switch to an alternative synthetic strategy that is known to favor the desired substitution pattern. For instance, a 1,3-dipolar cycloaddition of a diazo compound with an appropriately substituted alkyne can provide access to the desired regioisomer.[1]

    • Catalyst Introduction: Explore the use of Lewis acid or other catalysts that may chelate to the dicarbonyl compound and direct the attack of the hydrazine.

Issue 3: Low Overall Yield of Pyrazole Products

  • Probable Cause: Low yields in pyrazole synthesis can be due to several factors including impure starting materials, suboptimal reaction conditions, or the occurrence of side reactions.[2]

  • Solution:

    • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions and complicate purification.[2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[2]

    • Optimize Stoichiometry: A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[2]

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation.[2]

    • Inert Atmosphere: If your substrates or products are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

Entry1,3-Diketone (R¹)SolventRegioisomeric Ratio (5-Aryl : 3-Aryl)Total Yield (%)Reference
14,4,4-trifluoro-1-phenylbutane-1,3-dioneEthanol55:4585[4]
24,4,4-trifluoro-1-phenylbutane-1,3-dioneTFE98:290[4]
34,4,4-trifluoro-1-phenylbutane-1,3-dioneHFIP99:192[4]
41-phenylbutane-1,3-dioneEthanol60:4088[4]
51-phenylbutane-1,3-dioneTFE95:591[4]
61-phenylbutane-1,3-dioneHFIP97:393[4]

Data is illustrative and based on trends reported in the literature.

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is based on the findings that fluorinated alcohols can significantly enhance regioselectivity.[4]

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M concentration).

  • Reagent Addition: To the stirred solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 1-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole regioisomer.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This protocol provides a method for achieving complete regioselectivity.[5][6]

  • Reaction Setup: To a solution of the N-alkylated tosylhydrazone (1.0 mmol) and the terminal alkyne (1.2 mmol) in pyridine (5 mL), add t-BuOK (2.0 mmol) and 18-crown-6 (0.1 mmol) at 0 °C.

  • Reaction Execution: Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC.

  • Work-up and Isolation: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the 1,3,5-trisubstituted pyrazole.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1,3-Dicarbonyl in Fluorinated Solvent add_hydrazine Add Substituted Hydrazine start->add_hydrazine 1.0 mmol : 1.1 mmol stir Stir at Room Temperature add_hydrazine->stir monitor Monitor by TLC stir->monitor 1-24h evaporate Solvent Evaporation monitor->evaporate Reaction Complete extract Extraction and Washing evaporate->extract purify Column Chromatography or Recrystallization extract->purify product Pure Regioisomer purify->product

Caption: Experimental workflow for regioselective pyrazole synthesis.

troubleshooting_regioselectivity start Poor Regioselectivity (Mixture of Isomers) solvent Modify Solvent (e.g., TFE, HFIP) start->solvent ph Adjust pH (Acidic or Basic) start->ph temp Vary Temperature (Kinetic vs. Thermodynamic) start->temp alt_route Alternative Synthetic Route (e.g., 1,3-Dipolar Cycloaddition) start->alt_route outcome Improved Regioselectivity solvent->outcome ph->outcome temp->outcome alt_route->outcome

Caption: Troubleshooting guide for poor regioselectivity in pyrazole synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Pyrazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with pyrazole derivatives during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrazole derivatives have poor solubility in aqueous buffers?

A1: The limited aqueous solubility of many pyrazole derivatives is often attributed to their chemical structure. The planar and frequently aromatic nature of the pyrazole ring system can lead to low aqueous solubility.[1] The lipophilicity of the pyrazole core, while sometimes beneficial for cell permeability, contributes to its poor solubility in water.[2][3]

Q2: My pyrazole derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This common phenomenon is known as "antisolvent precipitation" or "crashing out".[4] Pyrazole derivatives are often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound is no longer soluble in the predominantly aqueous environment and precipitates out of the solution.[4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects.[4] It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments to account for any effects of the solvent itself.[4]

Q4: Can I use pH adjustment to improve the solubility of my pyrazole derivative?

A4: Yes, for ionizable pyrazole derivatives, pH adjustment can be an effective strategy. Pyrazoles are weakly basic, so lowering the pH of the aqueous buffer can increase solubility by promoting the formation of the more soluble protonated form.[4][5] However, it is critical to ensure that the adjusted pH is compatible with your biological system (e.g., cells, enzymes).[4]

Q5: What are co-solvents and how can they help with solubility?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds. For pyrazole derivatives, formulations containing co-solvents like polyethylene glycol (e.g., PEG400) and polysorbates (e.g., Tween-80) in combination with DMSO have been shown to be effective.[4][6] It is essential to determine the tolerance of your specific assay to the chosen co-solvents.[4]

Q6: How do cyclodextrins work to improve the solubility of pyrazole derivatives?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like pyrazole derivatives, forming an "inclusion complex".[4][7][8][9][10] This complex presents a water-soluble exterior, which enhances the apparent aqueous solubility of the guest molecule.[4][8] Modified cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used.[4][6]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

Symptom: A visible precipitate forms immediately upon adding the pyrazole derivative DMSO stock solution to the aqueous assay buffer or cell culture medium.[4]

Possible Cause: Antisolvent precipitation due to rapid dilution and low aqueous solubility.[4]

Troubleshooting Workflow:

start Start: Immediate Precipitation Observed step1 Decrease Final Compound Concentration start->step1 step2 Optimize Dilution Protocol (e.g., stepwise dilution, vortexing) step1->step2 step3 Pre-warm Aqueous Buffer to 37°C step2->step3 step4 Investigate Alternative Solubilization Methods step3->step4 end End: Clear Solution step4->end

Caption: Workflow for troubleshooting immediate precipitation.

Detailed Steps:

  • Reduce Final Concentration: Attempt the assay with a lower final concentration of the pyrazole derivative.

  • Optimize Dilution: Instead of adding the DMSO stock directly, perform a stepwise dilution. First, create an intermediate dilution in your assay buffer or media, then add this to the final well.[11] Ensure vigorous mixing (vortexing) during dilution.[6]

  • Pre-warm Buffer: Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[11]

  • Alternative Solubilization: If precipitation persists, consider using co-solvents or cyclodextrins as described in the FAQs and the protocols below.

Issue 2: Compound "Crashing Out" During Incubation

Symptom: The initial solution is clear, but a precipitate forms over the course of the experiment (e.g., during a 24-hour cell culture incubation).

Possible Cause: The compound concentration is at the limit of its thermodynamic solubility. Over time, the metastable solution reverts to a less soluble, crystalline form. This can also be caused by media evaporation, which increases the compound's effective concentration.[11]

Troubleshooting Workflow:

start Start: Precipitation During Incubation step1 Verify Incubator Humidity to Minimize Evaporation start->step1 step2 Reduce Final Compound Concentration step1->step2 step3 Incorporate Solubilizing Excipients (Co-solvents or Cyclodextrins) step2->step3 step4 Consider Amorphous Solid Dispersion (Advanced) step3->step4 end End: Stable Solution Throughout Assay step4->end cluster_decision Decision Tree for Solubilization Strategy start Start: Poorly Soluble Pyrazole Derivative q1 Is the compound ionizable? start->q1 a1_yes Attempt pH Adjustment q1->a1_yes Yes a1_no Proceed to Co-solvent approach q1->a1_no No q2 Is the adjusted pH compatible with the assay? a1_yes->q2 co_solvent Try Co-solvent Formulation (DMSO, PEG400, Tween-80) a1_no->co_solvent a2_yes Use pH-adjusted buffer q2->a2_yes Yes a2_no Proceed to Co-solvent approach q2->a2_no No end End: Solubilized Compound a2_yes->end a2_no->co_solvent q3 Is the compound soluble and stable? co_solvent->q3 a3_yes Proceed with Assay q3->a3_yes Yes a3_no Try Cyclodextrin Formulation q3->a3_no No a3_yes->end cyclodextrin Use Cyclodextrin Formulation (HP-β-CD) a3_no->cyclodextrin q4 Is the compound soluble and stable? cyclodextrin->q4 a4_yes Proceed with Assay q4->a4_yes Yes a4_no Advanced Formulation (e.g., Solid Dispersion) q4->a4_no No a4_yes->end a4_no->end

References

Technical Support Center: Purifying Pyrazole Carbaldehydes via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of pyrazole carbaldehydes using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of pyrazole carbaldehydes.

Question: My pyrazole carbaldehyde seems to be degrading on the silica gel column. What can I do?

Answer:

Pyrazole carbaldehydes can be sensitive to the acidic nature of silica gel, which can lead to degradation or the formation of acetals/hemiacetals, especially when using alcohol-based solvents.[1] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to add a small amount of triethylamine (typically 0.1-1%) to your mobile phase.[1] This will help to neutralize the acidic sites on the silica surface.

  • Switch to a Different Stationary Phase: If deactivation is not sufficient, consider using a different adsorbent. Alumina (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds.[1]

  • Avoid Alcohol-Based Solvents: If you suspect acetal or hemiacetal formation, avoid using alcohols (like methanol or ethanol) in your eluent.[1] Opt for solvent systems such as hexane/ethyl acetate or dichloromethane/acetonitrile.[2]

Question: I am seeing poor separation between my desired pyrazole carbaldehyde and impurities. How can I improve the resolution?

Answer:

Poor separation is a common issue in column chromatography. Here are some steps to improve it:

  • Optimize Your Solvent System with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.3, with good separation from all impurities.[1]

  • Adjust the Polarity of the Mobile Phase:

    • If your compound and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • If your compound is eluting too slowly or not at all (low Rf), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Use a Longer Column: Increasing the length of the column provides more surface area for the separation to occur, which can improve resolution.

  • Reduce the Amount of Sample Loaded: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Question: My pyrazole carbaldehyde is not eluting from the column, even with a highly polar solvent system. What should I do?

Answer:

If your compound is not eluting, it could be due to several factors:

  • Strong Adsorption to Silica: Your compound may be too polar for the chosen stationary phase and is irreversibly adsorbing. In this case, switching to a more polar stationary phase like reversed-phase silica or using a stronger eluent might be necessary.

  • Compound Instability: The compound may have decomposed on the column. You can test for this by performing a stability test on a small scale with silica gel in a vial.[3]

  • Incorrect Solvent System: Double-check that you have prepared the mobile phase correctly and have not accidentally used a less polar system than intended.[3]

Question: The elution of my compound is very slow, and the peaks are broad (tailing). How can I fix this?

Answer:

Peak tailing can be caused by a few issues:

  • Interactions with Acidic Sites: As mentioned, the aldehyde group can interact with acidic sites on the silica gel. Adding a small amount of a modifier like triethylamine to the mobile phase can help to reduce these interactions and improve peak shape.[1]

  • Sub-optimal Solvent System: The solvent system may not be strong enough to elute the compound efficiently. Once your compound starts to elute, you can try gradually increasing the polarity of the mobile phase to speed up the elution and sharpen the peak.[3]

  • Column Packing Issues: An improperly packed column with channels or cracks can lead to band broadening. Ensure your column is packed uniformly.

Frequently Asked Questions (FAQs)

What is the best stationary phase for purifying pyrazole carbaldehydes?

Silica gel is the most commonly used stationary phase for the chromatography of pyrazole derivatives.[4][5] However, if your specific pyrazole carbaldehyde is sensitive to acid, neutral or basic alumina can be a better choice.[1]

What are some recommended solvent systems for pyrazole carbaldehyde purification?

The choice of solvent system is highly dependent on the specific structure and polarity of your pyrazole carbaldehyde. However, some common and effective solvent systems include:

  • Hexane/Ethyl Acetate: This is a standard and versatile system for compounds of moderate polarity.[5][6]

  • Dichloromethane/Methanol: This system is suitable for more polar compounds.[2][6]

  • Pentane/Diethyl Ether: This can be a good alternative to hexane/ethyl acetate.[7]

It is crucial to determine the optimal solvent ratio using TLC before running the column.[1][8]

How do I choose the right solvent for dissolving my sample before loading it onto the column?

Ideally, you should dissolve your crude sample in the mobile phase you will start your chromatography with. If your sample is not very soluble in the initial mobile phase, use a minimal amount of a stronger solvent to dissolve it, and then adsorb it onto a small amount of silica gel before dry loading it onto the column. Dichloromethane is often a good choice for dissolving a wide range of compounds.[2]

Can I use solvents like DMF to dissolve my sample for loading?

While solvents like DMF can be effective for dissolving highly polar compounds, they are very strong solvents in normal-phase chromatography and can negatively impact your separation if used in large volumes.[2] If you must use a strong solvent like DMF, ensure you use the smallest volume possible to dissolve your sample and consider dry loading.

Data Presentation

Table 1: Common Solvent Systems for Pyrazole Carbaldehyde Chromatography

Solvent SystemPolarityTypical ApplicationsNotes
Hexane/Ethyl AcetateLow to MediumGood for a wide range of pyrazole carbaldehydes.[5][6]A standard, versatile choice. The ratio can be easily adjusted to achieve desired separation.
Dichloromethane/MethanolMedium to HighSuitable for more polar pyrazole carbaldehydes.[2][6]Methanol concentration should generally not exceed 10% to avoid dissolving the silica gel.[6]
Pentane/Diethyl EtherLow to MediumAn alternative to hexane/ethyl acetate.[7]Diethyl ether is more polar than ethyl acetate.
Dichloromethane/AcetonitrileMediumCan be an alternative to dichloromethane/methanol, especially if acetal formation is a concern.[2]Provides a different selectivity compared to alcohol-containing mobile phases.

Experimental Protocols

Protocol 1: General Column Chromatography Purification of a Pyrazole Carbaldehyde

  • TLC Analysis:

    • Dissolve a small amount of your crude pyrazole carbaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Identify a solvent system that gives your desired product an Rf value of approximately 0.3 and provides good separation from impurities.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the "slurry method" with your chosen initial mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial mobile phase determined from your TLC analysis.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of your compound from impurities.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions that contain your pure product based on the TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain your purified pyrazole carbaldehyde.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Solvent System) column_prep Column Packing (Slurry Method) tlc->column_prep sample_load Sample Loading (Wet or Dry) column_prep->sample_load elution Elution & Fraction Collection sample_load->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis product_iso Combine Fractions & Evaporate Solvent fraction_analysis->product_iso end_node End: Purified Product product_iso->end_node start Start: Crude Pyrazole Carbaldehyde start->tlc

Caption: Experimental workflow for pyrazole carbaldehyde purification.

Troubleshooting_Tree cluster_poor_sep Poor Separation cluster_no_elution No Elution cluster_degradation Degradation/Tailing start Problem Encountered poor_sep Poor Separation? start->poor_sep no_elution Compound Not Eluting? start->no_elution degradation Degradation or Peak Tailing? start->degradation optimize_tlc Optimize Solvent System via TLC (Rf ~0.3) poor_sep->optimize_tlc longer_column Use Longer Column poor_sep->longer_column reduce_load Reduce Sample Load poor_sep->reduce_load check_stability Check Compound Stability on Silica no_elution->check_stability increase_polarity Increase Solvent Polarity no_elution->increase_polarity change_adsorbent Switch to Alumina or Reversed-Phase no_elution->change_adsorbent add_base Add Triethylamine (0.1-1%) to Eluent degradation->add_base use_alumina Switch to Alumina degradation->use_alumina avoid_alcohol Avoid Alcohol Solvents degradation->avoid_alcohol

Caption: Troubleshooting decision tree for column chromatography.

References

Preventing side reactions in the synthesis of "3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The two main synthetic strategies for this compound are:

  • Route A: Vilsmeier-Haack Formylation. This involves the formylation of a pre-existing 3-(3-nitrophenyl)-1H-pyrazole ring at the C4 position using a Vilsmeier reagent (e.g., a mixture of POCl₃ and DMF).[1][2][3][4][5][6]

  • Route B: Synthesis from a Chalcone Intermediate. This route starts with the Claisen-Schmidt condensation of 3-nitroacetophenone and a suitable aldehyde to form a chalcone, followed by cyclization with hydrazine to form the pyrazole ring, and subsequent formylation.[7][8][9][10][11]

Q2: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

A2: The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[2][12] The pyrazole ring is sufficiently electron-rich to undergo this electrophilic substitution, typically at the 4-position, making it a direct method to obtain the desired carbaldehyde.[2][4]

Q3: What are the common challenges in the N-alkylation or N-arylation of pyrazoles?

A3: A significant challenge in the functionalization of the pyrazole nitrogen is the potential for the formation of regioisomers.[13][14] Since the two nitrogen atoms in the pyrazole ring can have similar reactivities, alkylating or arylating agents can react at either nitrogen, leading to a mixture of N1 and N2 substituted products, which can be difficult to separate.[13][15] The use of sterically bulky reagents or specific reaction conditions can sometimes improve the regioselectivity.[15]

Troubleshooting Guides

Problem 1: Low Yield or No Product in Vilsmeier-Haack Formylation

Possible Causes & Solutions

CauseRecommended Action
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Prepare it fresh just before use under anhydrous conditions.
Insufficient Reaction Temperature The formylation of pyrazoles may require elevated temperatures. If the reaction is sluggish at room temperature, cautiously increase the temperature to 60-70 °C and monitor the progress by TLC.[1][4]
Poor Substrate Reactivity If the pyrazole ring is substituted with strongly electron-withdrawing groups, its reactivity towards electrophilic substitution will be reduced. In such cases, harsher reaction conditions (e.g., higher temperature, longer reaction time) may be necessary.[3]
Incorrect Stoichiometry The ratio of the substrate to the Vilsmeier reagent can be critical. An excess of the Vilsmeier reagent is often used to drive the reaction to completion.[3]
Problem 2: Formation of Multiple Products in the Final Reaction Mixture

Possible Causes & Solutions

CauseRecommended Action
Formation of N-Acyl/N-Formyl Pyrazole In some cases, the Vilsmeier-Haack reaction can lead to N-acylation in addition to C-formylation, especially if the pyrazole nitrogen is unsubstituted. Careful control of reaction conditions and purification by column chromatography may be required to isolate the desired product.
Regioisomers of Formylation While formylation of 1H-pyrazoles typically occurs at the 4-position, substitution at other positions is possible depending on the existing substituents on the pyrazole ring.[2] Characterization of the product mixture by NMR spectroscopy is essential to confirm the position of formylation.
Side Reactions with the Nitro Group Although less common under Vilsmeier-Haack conditions, the nitro group can potentially undergo side reactions. Ensure the reaction temperature is not excessively high.
Impure Starting Materials The presence of impurities in the starting 3-(3-nitrophenyl)-1H-pyrazole can lead to the formation of multiple byproducts. Purify the starting material before proceeding with the formylation.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 3-(3-nitrophenyl)-1H-pyrazole

This protocol is adapted from general procedures for the formylation of pyrazoles.[1][4]

Materials:

  • 3-(3-nitrophenyl)-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, add a solution of 3-(3-nitrophenyl)-1H-pyrazole in DMF to the reaction mixture.

  • Stir the reaction mixture at room temperature or gently heat to 60-65 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of NaHCO₃ until the effervescence ceases.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous layer with DCM or EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Logical Workflow for Troubleshooting Low Yield in Vilsmeier-Haack Reaction

low_yield_troubleshooting start Low or No Product Yield check_reagent Verify Vilsmeier Reagent Activity start->check_reagent check_conditions Assess Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Purity start->check_substrate reagent_fresh Prepare Reagent Fresh? check_reagent->reagent_fresh increase_temp Increase Temperature? check_conditions->increase_temp purify_substrate Purify Starting Material? check_substrate->purify_substrate solution_reagent Use freshly prepared reagent under anhydrous conditions. reagent_fresh->solution_reagent Yes increase_time Increase Reaction Time? increase_temp->increase_time No solution_temp Heat to 60-70°C and monitor. increase_temp->solution_temp Yes solution_time Continue reaction and monitor by TLC. increase_time->solution_time Yes solution_purify Recrystallize or chromatograph starting material. purify_substrate->solution_purify Yes

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for the Synthesis of this compound

synthesis_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction Pyrazole 3-(3-nitrophenyl)-1H-pyrazole Pyrazole->Reaction Quench Quench with Ice Reaction->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Synthesis of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Experimental Protocols

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring.

Detailed Methodology: Vilsmeier-Haack Reaction

The synthesis is typically a two-step process starting from 3-nitroacetophenone.

Step 1: Synthesis of 3-nitroacetophenone phenylhydrazone

  • Dissolve 3-nitroacetophenone (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated 3-nitroacetophenone phenylhydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Vilsmeier-Haack Formylation

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3-5 equivalents) to ice-cold N,N-dimethylformamide (DMF, used as solvent and reagent) under an inert atmosphere (e.g., nitrogen or argon). Maintain the temperature below 5 °C during the addition.

  • Stir the mixture at 0-5 °C for 15-30 minutes to allow for the complete formation of the Vilsmeier reagent (a chloroiminium salt).

  • Dissolve the 3-nitroacetophenone phenylhydrazone (1 equivalent) from Step 1 in DMF.

  • Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition is complete, slowly raise the temperature to 60-80 °C and stir for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • The crude product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture can decompose the reagent. 2. Low Reactivity of Substrate: The electron-withdrawing nitro group on the phenyl ring can deactivate the substrate towards electrophilic formylation.[1] 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly distilled POCl₃ and anhydrous DMF. 2. Increase the excess of the Vilsmeier reagent (up to 5 equivalents of POCl₃). Consider a higher reaction temperature (e.g., up to 100 °C) or a longer reaction time, but monitor for decomposition. Microwave-assisted synthesis can also be explored to enhance the reaction rate.[2] 3. Monitor the reaction progress using TLC until the starting material is consumed.
Formation of Side Products 1. Hydroxymethylation: In some cases, side reactions can lead to the formation of hydroxymethylated byproducts.[1] 2. Polymerization/Decomposition: Excessive heat can lead to the formation of tarry residues.1. Careful control of reaction temperature and stoichiometry can minimize side reactions. Purification by column chromatography is usually effective in separating the desired aldehyde from these impurities. 2. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the initial addition of the substrate.
Difficult Purification 1. Oily Product: The crude product may sometimes be an oil instead of a solid. 2. Co-eluting Impurities: Impurities with similar polarity to the product can make separation by column chromatography challenging.1. Try triturating the oil with a non-polar solvent like hexane or a mixture of ethyl acetate/hexane to induce crystallization. 2. Experiment with different solvent systems for column chromatography (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol). Recrystallization from a different solvent system may also be effective.
Reaction Stalls The reaction does not proceed to completion as monitored by TLC.A fresh portion of the Vilsmeier reagent can be prepared and added to the reaction mixture. Ensure the reaction is being conducted under strictly anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Vilsmeier-Haack reaction?

A1:

  • N,N-Dimethylformamide (DMF): Acts as both a solvent and a reactant to form the Vilsmeier reagent.

  • Phosphorus oxychloride (POCl₃): An activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent (chloroiminium salt).

  • 3-nitroacetophenone phenylhydrazone: The substrate that undergoes electrophilic attack by the Vilsmeier reagent to form the pyrazole ring and be formylated.

  • Glacial Acetic Acid (in Step 1): Acts as a catalyst for the formation of the hydrazone.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting hydrazone spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The Vilsmeier reagent is moisture-sensitive and the reaction to prepare it is exothermic.

  • The work-up procedure involving quenching with ice and neutralization should be done slowly and carefully to control the exothermic reaction.

Q4: Can I use other formylating agents for this reaction?

A4: The Vilsmeier-Haack reaction using DMF and POCl₃ is the most common and effective method for the formylation of pyrazoles. Other Vilsmeier reagents can be prepared from different amides, but DMF is standard.

Q5: My final product is not pure enough after recrystallization. What should I do?

A5: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is the recommended purification method. A gradient elution with a mixture of ethyl acetate and hexane is often effective.

Quantitative Data

The yield of this compound can vary depending on the specific reaction conditions. Below is a summary of expected yields based on literature for similar compounds.

SubstrateReaction ConditionsYield (%)Reference
3-nitroacetophenone phenylhydrazoneVilsmeier-Haack (DMF/POCl₃), 60-65°C, 4hGood[3]
5-chloro-1-methyl-3-(4-nitrophenyl)-1H-pyrazoleVilsmeier-Haack (DMF/POCl₃), 14h46%[1]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazoleVilsmeier-Haack (DMF/POCl₃), 70°C, 24h48%[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation start 3-nitroacetophenone + Phenylhydrazine reflux Reflux in Ethanol with Acetic Acid start->reflux filter1 Filter and Dry reflux->filter1 hydrazone 3-nitroacetophenone phenylhydrazone filter1->hydrazone reaction Add Hydrazone Solution Heat to 60-80°C hydrazone->reaction dmf_pocl3 DMF + POCl3 (0-5°C) vreagent Vilsmeier Reagent dmf_pocl3->vreagent vreagent->reaction workup Quench with Ice Neutralize reaction->workup filter2 Filter and Dry workup->filter2 crude Crude Product filter2->crude purify Purify (Recrystallization or Chromatography) crude->purify final This compound purify->final

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low/No Product Yield? check_reagents Check Reagents and Conditions start->check_reagents Yes side_products Side Products Observed? start->side_products No increase_temp Increase Temperature/Time check_reagents->increase_temp increase_reagent Increase Vilsmeier Reagent Excess check_reagents->increase_reagent success Successful Synthesis increase_temp->success increase_reagent->success column_chrom Purify by Column Chromatography side_products->column_chrom Yes purification_issue Purification Difficulty? side_products->purification_issue No column_chrom->success triturate Triturate with Non-polar Solvent purification_issue->triturate Oily Product change_solvent Change Recrystallization/Column Solvent purification_issue->change_solvent Co-eluting Impurities purification_issue->success No triturate->success change_solvent->success

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

Unambiguous Structural Confirmation of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography against common spectroscopic methods for the structural confirmation of the novel heterocyclic compound, 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide valuable data on the connectivity and functional groups within a molecule, single-crystal X-ray crystallography remains the gold standard for unequivocal structural elucidation. This guide presents experimental data from closely related analogs to illustrate the strengths and limitations of each technique, culminating in a comprehensive understanding of the target molecule's architecture.

At a Glance: Method Comparison

FeatureX-ray CrystallographyNMR Spectroscopy (¹H & ¹³C)FT-IR SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Connectivity of atoms (proton and carbon backbone), chemical environment of nuclei.Presence of specific functional groups and bond types.Molecular weight and elemental composition.
Sample Phase Solid (single crystal)Liquid (solution) or Solid-stateSolid, Liquid, or GasSolid, Liquid, or Gas (requires ionization)
Ambiguity Low to NoneCan be ambiguous for complex isomers.High (functional groups can be common to many molecules).High (isomers have the same mass).
Primary Utility Absolute structure determination.Elucidation of the carbon-hydrogen framework.Functional group identification.Determination of molecular formula.

Definitive Structure by X-ray Crystallography

Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. While a crystal structure for this compound is not yet publicly available, data from its halogenated analogs, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, offer a robust model for its expected solid-state conformation.

Comparative Crystallographic Data of Analogs:

Parameter3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1]3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[2][3]
Formula C₁₆H₁₁ClN₂OC₁₆H₁₁BrN₂O
Crystal System MonoclinicMonoclinic / Triclinic
Space Group P2₁/cP2₁/n / P-1
a (Å) 16.0429 (4)17.7233 (4) / 9.6716 (8)
b (Å) 4.8585 (1)3.8630 (1) / 11.4617 (9)
c (Å) 16.7960 (4)20.4224 (5) / 13.8257 (10)
β (˚) 96.581 (1)110.137 (3) / 92.753 (6)
Dihedral Angle (Pyrazole-Phenyl) 7.93 (7)°13.70 (10)° / 19.7 (5)° & 7.3 (0)°
Dihedral Angle (Pyrazole-Halophenyl) 24.43 (9)° and 28.67 (9)°36.48 (10)° / 26.0 (2)° & 39.9 (7)°

Note: The brominated analog has two reported crystal structures with different space groups and unit cell parameters.

This data reveals that the pyrazole core and its phenyl and substituted phenyl rings are not coplanar, adopting a twisted conformation in the solid state. This detailed spatial arrangement is critical for understanding intermolecular interactions and potential biological activity.

Spectroscopic Characterization: A Complementary Approach

Spectroscopic techniques provide essential, albeit less definitive, structural information. Below is a summary of expected and reported data for the target molecule and its isomers.

¹H and ¹³C NMR Spectroscopy Data:

NMR spectroscopy maps the chemical environment of hydrogen and carbon atoms. For this compound, the following signals are anticipated. For comparison, experimental data for the structural isomer, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, is provided.[4][5]

NucleusPredicted Chemical Shift (δ) for Target MoleculeExperimental Data for 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[4][5]
¹H NMR Aldehyde proton (~9.5-10.5 ppm, s), Aromatic protons (~7.5-8.5 ppm, m), Pyrazole proton (~8.0-9.0 ppm, s)Aldehyde proton (8.90 ppm, s), Aromatic protons (7.20-7.80 ppm, m), Pyrazoline protons (3.30, 3.60, 5.70 ppm, dd)
¹³C NMR Carbonyl carbon (~180-190 ppm), Aromatic & Pyrazole carbons (~110-150 ppm), Nitro-substituted carbon (~148 ppm)Carbonyl carbon (160.1 ppm), Aromatic & Pyrazole carbons (120.9-131.9, 148.6, 155.5 ppm), Methylene carbon (42.37 ppm), Methine carbon (58.36 ppm)

FT-IR Spectroscopy Data:

FT-IR spectroscopy identifies characteristic vibrations of functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹) for Target MoleculeExperimental Data for 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[4][5]
C=O (aldehyde) ~1700-16801680
NO₂ (asymmetric stretch) ~1550-1500Not explicitly reported, but expected in this region.
NO₂ (symmetric stretch) ~1360-1320Not explicitly reported, but expected in this region.
C=N (pyrazole) ~1600-15501638
C-N ~1350-10001155

Mass Spectrometry Data:

Mass spectrometry determines the molecular weight of a compound, providing strong evidence for its elemental composition.

ParameterExpected Value for this compound
Molecular Formula C₁₀H₇N₃O₃
Molecular Weight 217.18 g/mol
Exact Mass 217.0487 g/mol

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate). Ideal crystals should be well-formed, transparent, and 0.1-0.3 mm in each dimension.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise crystal structure.[2]

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound (typically 1 mg/mL) is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, where a high voltage is applied to the liquid to create an aerosol of charged droplets.

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the comprehensive structural confirmation of a novel organic compound.

G Structural Confirmation Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_Characterization Initial Characterization Purification->Initial_Characterization MS Mass Spectrometry FTIR FT-IR Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, 2D) Xray Single-Crystal X-ray Crystallography NMR->Xray Confirmation Definitive_Structure Definitive 3D Structure Xray->Definitive_Structure Initial_Characterization->MS Molecular Formula Initial_Characterization->FTIR Functional Groups Initial_Characterization->NMR Connectivity

References

Comparative Antimicrobial Efficacy of Substituted Pyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of recently published studies reveals the potent and varied antimicrobial activities of substituted pyrazoles, highlighting their potential as lead compounds in the development of new anti-infective agents. This guide provides a comparative overview of the antimicrobial performance of three distinct classes of substituted pyrazoles, supported by experimental data and detailed methodologies to aid researchers in the field of drug discovery.

Key Findings:

  • Broad-Spectrum Activity: Substituted pyrazoles demonstrate a wide range of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Potency Against Resistant Strains: Certain pyrazole derivatives exhibit significant efficacy against drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

  • Diverse Mechanisms of Action: The antimicrobial effects of these compounds are attributed to various mechanisms, including the disruption of the bacterial cell wall and the inhibition of essential enzymes like DNA gyrase.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of three classes of substituted pyrazoles against a panel of clinically relevant microorganisms. Lower MIC values indicate greater antimicrobial potency.

Compound ClassSpecific Compound ExampleMicroorganismMIC (µg/mL)Reference
Pyrazole Carbothiohydrazide 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideStaphylococcus aureus62.5 - 125[1]
Bacillus subtilis62.5 - 125[1]
Klebsiella pneumoniae62.5 - 125[1]
Escherichia coli62.5 - 125[1]
Candida albicans2.9 - 7.8[1]
Aspergillus flavus2.9 - 7.8[1]
N-Benzoic Acid Derived Pyrazole Hydrazone N,N-Diphenyl substituted hydrazoneStaphylococcus aureus (Methicillin-sensitive)3.125[2]
Staphylococcus aureus (Methicillin-resistant, Sa91)0.78[2]
Staphylococcus aureus (Methicillin-resistant, Sa92)0.78[2]
Staphylococcus aureus (Methicillin-resistant, Sa99)0.78[2]
Bacillus subtilis1.56[2]
Imidazo-pyridine Substituted Pyrazole Representative CompoundEscherichia coli<1 - 16[1][3]
Klebsiella pneumoniae<1 - 16[1]
Pseudomonas aeruginosa<1 - 16[1]
Salmonella typhimurium<1[1]
Staphylococcus aureus<1 - 16[1]
Staphylococcus epidermidis<1[1]

Experimental Protocols

The antimicrobial activity data presented above was primarily determined using the broth microdilution method. The following is a generalized protocol representative of the methodologies cited in the referenced studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at 37°C for 18-24 hours.

    • Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • The substituted pyrazole compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension.

    • A positive control well (containing the microbial suspension without the test compound) and a negative control well (containing the medium only) are included on each plate.

    • The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Visualizing Antimicrobial Mechanisms and Workflows

To further elucidate the processes involved in the assessment and action of these antimicrobial compounds, the following diagrams have been generated.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_microbiology Microbiological Procedures cluster_analysis Data Analysis synthesis Synthesis of Substituted Pyrazoles dissolution Dissolution in DMSO (Stock Solution) synthesis->dissolution dilution Serial Dilution in Microtiter Plate dissolution->dilution inoculation Inoculation of Microtiter Plate dilution->inoculation culture Bacterial/Fungal Culture inoculum Inoculum Preparation (0.5 McFarland) culture->inoculum inoculum->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination data_analysis Data Analysis & Comparison mic_determination->data_analysis

Figure 1: General workflow for antimicrobial susceptibility testing of substituted pyrazoles.

DNA_Gyrase_Inhibition cluster_cell Bacterial Cell pyrazole Substituted Pyrazole cell_membrane Cell Membrane pyrazole->cell_membrane Enters Cell dna_gyrase DNA Gyrase (Topoisomerase II) pyrazole->dna_gyrase Inhibits cell_membrane->dna_gyrase supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna Inhibition blocks DNA relaxation relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna Introduces negative supercoils supercoiled_dna->dna_gyrase Binds to replication DNA Replication relaxed_dna->replication transcription Transcription relaxed_dna->transcription cell_death Bacterial Cell Death replication->cell_death transcription->cell_death

Figure 2: Hypothetical signaling pathway of a substituted pyrazole inhibiting bacterial DNA gyrase.

Conclusion

The presented data underscores the significant potential of substituted pyrazoles as a promising class of antimicrobial agents. The diverse chemical space of pyrazole derivatives allows for the fine-tuning of their activity spectrum and potency. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to guide the development of novel therapeutics to combat the growing threat of antimicrobial resistance. This guide serves as a foundational resource for researchers to compare and build upon existing findings in this critical area of drug discovery.

References

A Comparative Guide to Validating HPLC Methods for the Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical development and quality control. For pyrazole derivatives, a class of heterocyclic compounds with significant and diverse pharmacological activities, robust and reliable HPLC methods are crucial for ensuring product quality, stability, and safety. This guide provides a comprehensive comparison of key validation parameters for HPLC methods tailored for pyrazole derivative analysis, supported by detailed experimental protocols and illustrative data.

The validation of an analytical method is a regulatory requirement that provides documented evidence that the procedure is suitable for its intended purpose.[1][2] For HPLC, this involves a series of experiments to evaluate performance characteristics such as specificity, linearity, accuracy, and precision.[2][3]

Experimental Protocols: A Generalized Approach

A successful validation process begins with a well-defined experimental protocol. Below is a typical reversed-phase HPLC (RP-HPLC) methodology for the analysis of pyrazole derivatives, which is the most common mode employed for these compounds.[4]

1. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the pyrazole derivative in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of a known concentration (e.g., 1 mg/mL).[4]

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).[5][6]

  • Filtration: Ensure all solutions are filtered through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the HPLC system.[4]

2. Chromatographic Conditions: The following table outlines two common sets of chromatographic conditions (Method A and Method B) that can be used as a starting point for method development and subsequent validation.

ParameterMethod AMethod B
HPLC System HPLC with a UV-Vis or Diode Array Detector (DAD)HPLC with a UV-Vis or Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm particle size[4]C18, 150 mm x 4.6 mm, 5 µm particle size[5]
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)Methanol and 0.1% Trifluoroacetic Acid in Water[5]
Elution Mode Isocratic or GradientIsocratic[5]
Flow Rate 1.0 mL/min[4][5]1.0 mL/min[5]
Column Temp. 25 °C[4][5]30 °C
Injection Vol. 10 µL5 µL[5]
Detection λ 254 nm[4]206 nm[5]

Data Presentation: Comparison of Validation Parameters

Method validation is performed to ensure that the analytical procedure gives satisfactory and consistent results.[1] The following tables summarize the key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines, with representative data for two hypothetical validated HPLC methods for a pyrazole derivative.[1][7]

Table 1: System Suitability and Specificity

ParameterAcceptance CriteriaMethod A ResultsMethod B Results
Specificity No interference at the retention time of the analyte peak.[5]PassPass
Tailing Factor ≤ 21.11.3
Theoretical Plates > 200065004800

Table 2: Linearity, Range, Accuracy, and Precision

ParameterAcceptance CriteriaMethod A ResultsMethod B Results
Linearity (r²) ≥ 0.998[8]0.99950.9991
Range (µg/mL) Defined by linearity studies.[1]1 - 100[6]10 - 150
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%98.9% - 101.8%
Precision - Repeatability (%RSD) ≤ 2.0%[3]0.8%1.1%
Precision - Intermediate (%RSD) ≤ 2.0%1.2%1.5%

Table 3: Detection and Quantitation Limits & Robustness

ParameterAcceptance CriteriaMethod A ResultsMethod B Results
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 3[7]0.1[6]0.5
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 10[7]0.3[6]1.5
Robustness (%RSD) Insensitive to small, deliberate changes; %RSD ≤ 2.0%.[5]Pass (1.4%)Pass (1.7%)

Visualization of Validation Workflow and Logic

To better understand the process and interplay of validation parameters, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation protocol Develop Validation Protocol suitability System Suitability Check protocol->suitability specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Generate Validation Report robustness->report suitability->specificity

Caption: A typical workflow for the validation of an HPLC method.

Validation_Parameters center Validated HPLC Method linearity Linearity (r² > 0.998) center->linearity accuracy Accuracy (98-102% Recovery) center->accuracy precision Precision (%RSD < 2%) center->precision specificity Specificity (No Interference) center->specificity sensitivity Sensitivity (LOD/LOQ) center->sensitivity

Caption: Core parameters for a validated HPLC method.

References

A Spectroscopic Showdown: 3- and 5-Nitrophenyl Pyrazole Isomers Compared

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a detailed understanding of isomeric differences is crucial for targeted molecular design. This guide provides a comprehensive spectroscopic comparison of 3-(3-nitrophenyl)-1H-pyrazole and 5-(3-nitrophenyl)-1H-pyrazole, offering key data and experimental insights to inform research and development efforts.

This guide presents a side-by-side spectroscopic analysis of the 3- and 5-nitrophenyl pyrazole isomers, detailing their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data. The information is intended to aid in the unambiguous identification and characterization of these compounds. Due to the limited availability of public spectroscopic data for the parent 5-(3-nitrophenyl)-1H-pyrazole, data for a closely related derivative, 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, is presented for comparative purposes, with the structural differences duly noted.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two isomers. It is important to note that the data for the 5-nitrophenyl pyrazole isomer is for a substituted derivative and direct comparison should be made with caution.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm) and Multiplicity
3-(3-Nitrophenyl)-1H-pyrazole 13.94 (br s, 1H, NH), 8.03 (d, J=2.4 Hz, 1H), 7.03 (t, J=2.4 Hz, 1H) and other aromatic protons.
5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 8.44 (s, 1H), 8.11 (d, J=8.2 Hz, 1H), 7.98 (d, J=7.9 Hz, 1H), 7.70 (s, 2H, NH₂), 7.53 (t, J=8.0 Hz, 1H), 7.32 (t, J=7.8 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 6.94 (t, J=7.2 Hz, 1H).[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)
3-(3-Nitrophenyl)-1H-pyrazole Data not readily available in searched sources.
5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99.[1]

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)
3-(3-Nitrophenyl)-1H-pyrazole Data available in spectral databases. Typically shows N-H stretching, C-H stretching (aromatic), C=N stretching, and N-O stretching (nitro group).
5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 3442, 3305, 3221 (N-H), 3058 (C-H, aromatic), 2205 (C≡N), 1600, 1583 (C=N, C=C), 1514, 1485 (NO₂).[1]

Table 4: UV-Vis Spectroscopy Data

Compoundλmax (nm)
3-(3-Nitrophenyl)-1H-pyrazole Data not readily available in searched sources.
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ~277, 245, 220.[2][3]

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z) and Key Fragments
3-(3-Nitrophenyl)-1H-pyrazole [M]⁺ at m/z 189. Key fragments may include loss of NO₂ and fragmentation of the pyrazole ring.
5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile ESI-MS data would show [M+H]⁺ or [M-H]⁻ depending on the mode. Fragmentation would involve the loss of small molecules like HCN, and cleavage of the substituent groups.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of Nitrophenyl Pyrazole Isomers

General Procedure for the Synthesis of 3-(3-Nitrophenyl)-1H-pyrazole: A common method for the synthesis of 3-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine. For 3-(3-nitrophenyl)-1H-pyrazole, a suitable starting material would be a 1,3-dicarbonyl compound bearing a 3-nitrophenyl group, which is then reacted with hydrazine hydrate.

General Procedure for the Synthesis of 5-(3-Nitrophenyl)-1H-pyrazole: The synthesis of 5-substituted pyrazoles can also be achieved through variations of the Knorr synthesis or other cyclization reactions. For instance, the reaction of an α,β-unsaturated ketone (chalcone) with hydrazine hydrate can yield pyrazolines, which can be subsequently oxidized to pyrazoles.[2][3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Data is reported in ppm relative to TMS (δ 0.00).

  • ¹³C NMR Spectroscopy: Spectra are recorded on the same instrument, typically at 100 or 125 MHz. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Solid samples are typically prepared as KBr pellets by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: Spectra are recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: The absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer, typically in the 200-400 nm range.

Mass Spectrometry (MS):

  • Sample Introduction: Samples can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

  • Data Acquisition: The mass spectrum is recorded, showing the molecular ion and fragment ions.

Biological Activity and Signaling Pathway Visualization

Recent studies have highlighted the potential of nitrophenyl pyrazole derivatives in modulating the aggregation of α-synuclein, a protein implicated in Parkinson's disease. Specifically, N-(3-Nitrophenylpyrazole) curcumin has been shown to inhibit the fibrillization of α-synuclein.[4][5] This inhibitory action represents a promising therapeutic strategy for neurodegenerative diseases.

alpha_synuclein_aggregation Monomer α-Synuclein Monomers Oligomer Soluble Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Fibrillization Toxicity Neuronal Toxicity Oligomer->Toxicity Fibril->Toxicity NitrophenylPyrazole Nitrophenyl Pyrazole Derivative NitrophenylPyrazole->Monomer Stabilization NitrophenylPyrazole->Oligomer Inhibition

Caption: Inhibition of α-synuclein aggregation by nitrophenyl pyrazole derivatives.

This guide provides a foundational spectroscopic comparison of 3- and 5-nitrophenyl pyrazole isomers. While a complete dataset for the parent 5-isomer remains elusive in publicly accessible literature, the provided information on a closely related derivative offers valuable comparative insights. The highlighted biological activity in the context of α-synuclein aggregation underscores the therapeutic potential of this class of compounds, warranting further investigation and development.

References

A Comparative Analysis of the Biological Activity of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Anticancer and Antimicrobial Potential of Nitrophenyl-Pyrazole Carbaldehyde Isomers

Comparative Biological Activity Data

The following tables summarize the available quantitative data for nitrophenyl-pyrazole derivatives that are structurally similar to the compounds of interest. It is crucial to note that the data presented has been collated from different studies, and therefore, variations in experimental conditions (e.g., cell lines, bacterial strains, assay protocols) may affect the direct comparability of the results.

Table 1: Anticancer Activity of Related Nitrophenyl-Pyrazole Derivatives

Compound/Isomer PositionCell LineAssayActivity (IC₅₀/GI₅₀ in µM)Reference CompoundActivity of Reference (µM)
4-nitro (related carboxamide)¹MCF-7 (Breast)SRB<0.1Adriamycin<0.1
4-nitro (related carboxamide)¹MDA-MB-231 (Breast)SRB45.8Adriamycin-
3-nitro (related prop-2-en-1-one)²Caco-2 (Colon)Not Specified15.32 ± 0.62EtoposideNot Specified
4-nitro (related oxindole conjugate)³Jurkat (Leukemia)DNS>20--

¹Data for N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. ²Data for (E)-3-(3-(3-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-one. ³Data for 3-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)indolin-2-one.

Table 2: Antimicrobial Activity of Related Nitrophenyl-Pyrazole Derivatives

Compound/Isomer PositionMicroorganismAssayActivity (MIC in µg/mL)Reference CompoundActivity of Reference (µg/mL)
4-nitro (related hydrazinecarboxamide)⁴Escherichia coliNot Specified-Ciprofloxacin0.5
4-nitro (related hydrazinecarboxamide)⁴Streptococcus epidermidisNot Specified0.25Ciprofloxacin4
4-nitro (related hydrazinecarboxamide)⁴Aspergillus nigerNot Specified-Clotrimazole-

⁴Data for 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide.[1]

Experimental Protocols

The biological activities of these compounds are typically evaluated using a range of standardized in vitro assays. Below are detailed methodologies for common anticancer and antimicrobial assessments.

Anticancer Activity Assays

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

2. SRB Assay (Sulphorhodamine B)

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with a cold solution of trichloroacetic acid (TCA) for about 1 hour at 4°C.

  • Staining: The plates are washed with water and then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 515 nm using a microplate reader.

  • Data Analysis: The GI₅₀ (the concentration for 50% growth inhibition) is calculated from the absorbance data.

Antimicrobial Activity Assays

1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

2. Agar Cup/Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition.

  • Agar Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.

  • Well Creation and Sample Addition: Wells or "cups" are created in the agar, and a specific volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating anticancer activity and a potential signaling pathway that may be modulated by nitrophenyl-pyrazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of 2-, 3-, and 4-Nitrophenyl Pyrazole Carbaldehyde Isomers characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization anticancer Anticancer Activity (e.g., MTT, SRB assays) characterization->anticancer antimicrobial Antimicrobial Activity (e.g., MIC, Zone of Inhibition) characterization->antimicrobial data_analysis Determine IC50 / MIC Values anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Conclusion & Further Studies sar->conclusion Identify Lead Isomer(s)

Caption: A generalized workflow for the synthesis, screening, and evaluation of nitrophenyl-pyrazole carbaldehyde isomers.

signaling_pathway cluster_cell Cancer Cell compound Nitrophenyl-Pyrazole Derivative death_receptor Death Receptor (e.g., Fas, TRAIL-R) compound->death_receptor Extrinsic ros Increased ROS Production compound->ros Intrinsic bcl2 Bcl-2 Inhibition compound->bcl2 pi3k_akt PI3K/AKT Pathway Inhibition compound->pi3k_akt mapk_erk MAPK/ERK Pathway Modulation compound->mapk_erk caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A plausible signaling pathway for apoptosis induction in cancer cells by nitrophenyl-pyrazole derivatives.

Concluding Remarks

The available evidence suggests that nitrophenyl-pyrazole-4-carbaldehyde and its derivatives are a promising class of compounds with potential anticancer and antimicrobial applications. The position of the nitro group on the phenyl ring likely plays a critical role in determining the potency and selectivity of these biological activities. However, to establish a clear structure-activity relationship and to identify the most promising isomer for further development, a systematic study that synthesizes and evaluates the 2-nitro, 3-nitro, and 4-nitro positional isomers under identical experimental conditions is essential. Such a study would provide invaluable data for medicinal chemists and drug development professionals in the design of novel therapeutic agents. Further research should also focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their mechanism of action.

References

A Comparative Guide to the Purity Assessment of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug discovery and development. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of the heterocyclic compound 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. This compound serves as a valuable building block in the synthesis of various biologically active molecules.

This document outlines the experimental protocols for both HPLC and qNMR, presents a comparative analysis of their performance based on typical experimental data, and offers a logical framework for selecting the most appropriate method based on specific analytical needs.

Performance Comparison: HPLC vs. qNMR

Both HPLC and qNMR are robust methods for purity determination, each offering distinct advantages. The choice between the two often depends on the specific requirements of the analysis, such as the need for trace impurity detection, the availability of reference standards, and the desired level of accuracy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of components based on their differential partitioning between a stationary phase and a mobile phase.Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of protons giving rise to that signal.
Quantification Typically a relative method (area percent), requiring a reference standard for absolute quantification.A primary ratio method that can provide absolute purity with the use of a certified internal standard of a different compound.[1]
Selectivity High selectivity, capable of separating structurally similar impurities and isomers.Excellent for structural elucidation and identification of impurities, though signal overlap can sometimes be a challenge.
Sensitivity Generally offers high sensitivity, making it well-suited for the detection of trace-level impurities.[1]Lower sensitivity compared to HPLC, but can be enhanced with high-field instruments.
Sample Throughput Amenable to high-throughput analysis using autosamplers.Generally has a lower throughput than HPLC.
Non-destructive No, the sample is consumed during the analysis.Yes, the sample can be fully recovered after analysis.
Illustrative Purity Assessment Data

The following tables present hypothetical but realistic data for the purity assessment of a batch of this compound using both HPLC and qNMR.

Table 1: HPLC Purity Analysis (Area Percent Method)

PeakRetention Time (min)AreaArea %Identification
13.515,0000.30Impurity A (Starting Material)
24.84,950,00099.00This compound
36.235,0000.70Impurity B (By-product)
Total 5,000,000 100.00

Table 2: qNMR Purity Analysis (Internal Standard Method)

ParameterValue
Analyte (this compound)
Analyte Signal Integral (Aldehyde proton, ~9.9 ppm)1.00
Number of Protons for Analyte Signal1
Molecular Weight of Analyte217.17 g/mol
Mass of Analyte20.5 mg
Internal Standard (Maleic Anhydride)
Internal Standard Signal Integral2.15
Number of Protons for Internal Standard Signal2
Molecular Weight of Internal Standard98.06 g/mol
Mass of Internal Standard10.2 mg
Purity of Internal Standard99.9%
Calculated Purity of Analyte 98.5%

Experimental Protocols

Detailed methodologies for the purity assessment of this compound by HPLC and qNMR are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is designed for the separation and quantification of this compound from its potential process-related impurities.

Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid (analytical grade)

  • Reference standards for known impurities (if available)

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Standard Solution (for absolute quantification, if required): Prepare a solution of the reference standard at a known concentration in the same diluent.

Data Analysis: The purity is calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Analyte Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_IS Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process FID Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Nitrophenyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of nitrophenyl pyrazole derivatives based on their performance in molecular docking studies. Supported by experimental data, this analysis provides insights into their potential as targeted therapeutic agents.

Nitrophenyl pyrazole derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a range of biological activities. This guide delves into comparative molecular docking studies to elucidate their binding affinities and interaction patterns with key biological targets, offering a valuable resource for guiding future drug design and development efforts.

Comparative Docking Performance

The following table summarizes the quantitative data from various docking studies, showcasing the binding affinities of different nitrophenyl pyrazole derivatives against their respective protein targets. Lower binding energy values indicate a higher predicted affinity between the ligand and the protein.

Derivative ClassTarget Protein(s)PDB IDTop Binding Energy (kcal/mol)Key Structural Features
Pyrazole derivatives with ortho-nitrophenyl hydrazineEGFR Kinase (Mutant)4HJO-10.9Ortho-nitrophenyl hydrazine at position 1; hydroxy or methoxy groups at position 4 of the pyrazole ring.[1]
Pyrazole derivatives with ortho-nitrophenyl hydrazineEGFR Kinase (Wild-Type)1XKK-10.3Ortho-nitrophenyl hydrazine at position 1; hydroxy or methoxy groups at position 4 of the pyrazole ring.[1]
Pyrazole-thiadiazole derivativesEGFRNot SpecifiedNot Specified5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole core.
General p-nitrophenyl hydrazone derivativesCyclooxygenase-2 (COX-2)Not Specified-11.5p-nitrophenyl hydrazone scaffold.[2]
General p-nitrophenyl hydrazone derivatives5-Lipoxygenase (5-LOX)Not Specified-9.2p-nitrophenyl hydrazone scaffold.[2]
General p-nitrophenyl hydrazone derivativesH+/K+ ATPaseNot Specified-8.8p-nitrophenyl hydrazone scaffold.[2]

In-Depth Look: Targeting EGFR Kinase

A notable study focused on a series of twenty-four pyrazole derivatives featuring an ortho-nitrophenyl hydrazine moiety. These compounds were docked against both mutant (PDB ID: 4HJO) and wild-type (PDB ID: 1XKK) forms of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.

The results revealed a significant preference for the mutant EGFR, with the top six derivatives exhibiting binding energies ranging from -10.6 to -10.9 kcal/mol.[1] In contrast, the binding affinities for the wild-type protein were comparatively lower, ranging from -10.1 to -10.3 kcal/mol.[1] This selectivity towards the mutant form is a crucial aspect of targeted cancer therapy, as it can lead to more effective treatments with fewer side effects. The enhanced binding affinity is attributed to the presence of the ortho-nitrophenyl hydrazine group at the first position and hydroxy or methoxy groups at the fourth position of the pyrazole ring, which facilitate stronger interactions within the active site of the mutant protein.[1]

Experimental Protocols: A Glimpse into the Methodology

The molecular docking studies cited in this guide generally adhere to a standardized workflow. The following is a representative protocol for such an experiment:

1. Software and Resources:

  • Docking Software: AutoDock Vina is a widely used program for molecular docking.[1][2]

  • Visualization Software: BIOVIA Discovery Studio and UCSF Chimera are utilized for visualizing protein-ligand interactions.[2]

  • Protein Data Bank (PDB): The 3D crystal structures of target proteins are obtained from the PDB.[1][2]

  • Ligand Preparation: 2D structures of the derivatives are drawn using software like ChemDraw and then converted to 3D structures.

2. Receptor Preparation:

  • The 3D crystal structure of the target protein is downloaded from the PDB.

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

3. Ligand Preparation:

  • The 2D structures of the nitrophenyl pyrazole derivatives are sketched and converted to 3D.

  • Energy minimization of the ligand structures is performed.

  • Gasteiger charges are computed for the ligand atoms.

4. Grid Generation and Docking:

  • A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

  • The docking simulation is then performed using software like AutoDock Vina, which employs algorithms like the Lamarckian genetic algorithm to predict the best binding poses.

5. Analysis of Results:

  • The results are analyzed to identify the binding poses with the lowest energy scores, which represent the most stable predicted interactions.

  • The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues are visualized and analyzed.

Visualizing the Process and Pathway

To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (from PDB) grid_gen Grid Generation (Define Active Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (Nitrophenyl Pyrazole Derivatives) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking results Analyze Docking Scores (Binding Energy) docking->results visualization Visualize Interactions (Hydrogen Bonds, etc.) results->visualization egfr_signaling_pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR ATP ATP EGFR->ATP Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Inhibitor Nitrophenyl Pyrazole Derivative (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site ADP ADP ATP->ADP Hydrolysis Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

References

A Comparative Guide to Stability-Indicating RP-HPLC Method Development for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of several commercially significant pyrazole-containing compounds: celecoxib, sildenafil, and fipronil. The methodologies, chromatographic conditions, and validation parameters are detailed to assist in the development of robust and reliable analytical methods for novel pyrazole derivatives. All presented data is based on published experimental findings and adheres to the International Council for Harmonisation (ICH) guidelines.

Comparison of RP-HPLC Methods for Pyrazole Compounds

The selection of an appropriate RP-HPLC method is critical for ensuring the accurate quantification of the active pharmaceutical ingredient (API) and its degradation products. The following table summarizes the key chromatographic parameters employed in the stability-indicating analysis of celecoxib, sildenafil, and fipronil.

ParameterCelecoxibSildenafil CitrateFipronil
Stationary Phase C18 (e.g., Inertsil ODS C18, 250 mm x 4.6 mm, 5 µm)C18 (e.g., Inertsil C18, 150 mm x 4.6 mm, 5µ)C18 (e.g., Betasil C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (45:55 v/v)Acetonitrile : Phosphate Buffer (70:30, v/v, pH 7.0)Acetonitrile : Water (60:40 v/v)
Elution Mode IsocraticIsocraticIsocratic
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Detection Wavelength 250 nm228 nm220 nm
Retention Time ~4.8 min~4.1 min~16.5 min

Forced Degradation Studies: A Comparative Overview

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies expose the drug substance to various stress conditions to generate potential degradation products. The table below outlines the conditions used for the forced degradation of celecoxib, sildenafil, and fipronil.

Stress ConditionCelecoxibSildenafil CitrateFipronil
Acid Hydrolysis 0.1 N HCl at 80°C for 24 hoursNot specifiedNot specified
Base Hydrolysis 0.1 N NaOH at 80°C for 24 hoursNot specifiedNot specified
Oxidative Degradation 5% Potassium Permanganate at 80°C for 3 hoursNot specifiedNot specified
Thermal Degradation 105°C for 24 hoursNot specifiedNot specified
Photolytic Degradation UV light (254 nm) for 24 hoursNot specifiedNot specified

Method Validation Parameters (as per ICH Q2(R1) Guidelines)

The following table summarizes the validation parameters for the developed RP-HPLC methods, demonstrating their suitability for their intended purpose.[1][2][3][4][5]

Validation ParameterCelecoxibSildenafil CitrateFipronilICH Acceptance Criteria
Linearity (r²) >0.9990.9990.9999r² ≥ 0.999
Accuracy (% Recovery) 98-102%99.15-101.85%Not specified98.0% to 102.0%
Precision (%RSD) <2%Intra-day: 0.13-1.56% Inter-day: 0.30-1.60%<2%RSD ≤ 2%
Limit of Detection (LOD) Not specified1.80 ng/mLNot specifiedSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Not specified5.60 ng/mLNot specifiedSignal-to-Noise ratio of 10:1
Robustness Unaffected by minor changesUnaffected by minor changesUnaffected by minor changes%RSD should be within acceptable limits
System Suitability Tailing factor < 2, Theoretical plates > 2000Tailing factor < 2, Theoretical plates > 3000Tailing factor = 1.0Tailing factor ≤ 2, Theoretical plates ≥ 2000

Experimental Protocols

Stability-Indicating RP-HPLC Method

The following provides a generalized protocol for the development of a stability-indicating RP-HPLC method for pyrazole compounds, based on the comparative data.

  • Chromatographic System: An HPLC system equipped with a UV-Visible detector and a data acquisition system is used.

  • Column: A C18 reversed-phase column is typically employed.

  • Mobile Phase Preparation: The mobile phase, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is prepared, filtered through a 0.45 µm membrane filter, and degassed prior to use. The pH of the aqueous buffer is adjusted as required.

  • Standard Solution Preparation: A stock solution of the reference standard is prepared by dissolving an accurately weighed amount in the mobile phase or a suitable solvent. Working standard solutions are prepared by diluting the stock solution to the desired concentrations.

  • Sample Solution Preparation: For bulk drug, a solution of known concentration is prepared. For dosage forms, a quantity of the powdered tablet or capsule content equivalent to a specific amount of the active ingredient is dissolved in the mobile phase, sonicated, and filtered.

  • Chromatographic Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention times and peak areas are recorded.

  • System Suitability: System suitability parameters, including theoretical plates, tailing factor, and %RSD of replicate injections of the standard solution, are evaluated to ensure the performance of the chromatographic system.

Forced Degradation Studies

The following is a general protocol for performing forced degradation studies to assess the stability-indicating capability of the analytical method.

  • Acid Degradation: The drug substance is treated with an acidic solution (e.g., 0.1 N HCl) and heated for a specified period. The solution is then neutralized before analysis.

  • Base Degradation: The drug substance is treated with a basic solution (e.g., 0.1 N NaOH) and heated. The resulting solution is neutralized prior to analysis.

  • Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3-30% hydrogen peroxide or a permanganate solution) at a controlled temperature.

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-105°C) for a defined duration.

  • Photolytic Degradation: The drug substance is exposed to UV light (e.g., 254 nm) and/or visible light for a specific period.

  • Analysis of Stressed Samples: All stressed samples are diluted appropriately and analyzed by the developed RP-HPLC method. The chromatograms are examined for the appearance of degradation product peaks and to ensure that these peaks are well-resolved from the main analyte peak.

Visualizing the Workflow

The following diagrams illustrate the key processes in the development and validation of a stability-indicating RP-HPLC method.

Stability_Indicating_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Method_Optimization Method Optimization (Column, Mobile Phase, Flow Rate, Wavelength) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) Method_Optimization->Forced_Degradation Specificity_Selectivity Specificity & Selectivity Assessment Forced_Degradation->Specificity_Selectivity Linearity Linearity & Range Specificity_Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Final_Method Final_Method System_Suitability->Final_Method Final Validated Method

Caption: Workflow for Stability-Indicating RP-HPLC Method Development and Validation.

Forced_Degradation_Pathway cluster_stress Stress Conditions Drug_Substance Drug Substance (Pyrazole Compound) Acid Acid Hydrolysis Drug_Substance->Acid Base Base Hydrolysis Drug_Substance->Base Oxidation Oxidation Drug_Substance->Oxidation Heat Thermal Drug_Substance->Heat Light Photolysis Drug_Substance->Light Stability_Indicating_Method Stability-Indicating RP-HPLC Method Drug_Substance->Stability_Indicating_Method Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products Degradation_Products->Stability_Indicating_Method Resolved_Peaks Resolved Peaks (Analyte + Degradants) Stability_Indicating_Method->Resolved_Peaks

Caption: Logical Relationship of Forced Degradation Studies in Method Development.

References

A Comparative Guide to the Synthesis of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on their reaction steps, yields, and overall efficiency, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Vilsmeier-Haack ReactionRoute 2: Formylation of Pre-formed Pyrazole
Starting Materials 3-Nitroacetophenone, Hydrazine hydrate, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)3-(3-nitrophenyl)-1H-pyrazole, n-Butyllithium (n-BuLi), Dimethylformamide (DMF)
Key Transformation One-pot cyclization and formylation of a hydrazone intermediate.Direct formylation of the pyrazole ring via a lithiated intermediate.
Number of Steps 2 (including hydrazone formation)1 (assuming availability of the pyrazole)
Reported/Estimated Yield Good to excellent (typically 70-90% for similar substrates)Moderate to good (typically 50-70% for similar substrates)
Advantages High efficiency, one-pot nature reduces purification steps.Shorter route if the starting pyrazole is readily available.
Disadvantages Use of corrosive and hazardous POCl₃.Requires anhydrous conditions and handling of pyrophoric n-BuLi.

Synthetic Route 1: Vilsmeier-Haack Reaction

This classical approach involves the reaction of a hydrazone, derived from 3-nitroacetophenone and hydrazine, with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide). This reagent facilitates both the cyclization to form the pyrazole ring and the subsequent formylation at the 4-position in a one-pot manner.

Experimental Protocol

Step 1: Synthesis of 3-Nitroacetophenone Hydrazone

  • To a solution of 3-nitroacetophenone (1.65 g, 10 mmol) in ethanol (20 mL), add hydrazine hydrate (0.6 mL, 12 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir until a solid precipitates.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the hydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.4 mL, 15 mmol) dropwise to ice-cold dimethylformamide (10 mL) with constant stirring.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 3-nitroacetophenone hydrazone (1.79 g, 10 mmol) in DMF (5 mL) dropwise to the Vilsmeier reagent.

  • After the addition is complete, stir the reaction mixture at 60-70°C for 6-8 hours.

  • Monitor the reaction by TLC. Once complete, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Logical Workflow for Route 1

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product SM1 3-Nitroacetophenone Step1 Hydrazone Formation SM1->Step1 SM2 Hydrazine Hydrate SM2->Step1 SM3 POCl3 Step2 Vilsmeier-Haack Reaction (Cyclization & Formylation) SM3->Step2 SM4 DMF SM4->Step2 Step1->Step2 Product This compound Step2->Product

Caption: Vilsmeier-Haack Synthesis Workflow.

Synthetic Route 2: Formylation of a Pre-formed Pyrazole

This route begins with the commercially available 3-(3-nitrophenyl)-1H-pyrazole. The pyrazole is deprotonated at the 4-position using a strong base like n-butyllithium, creating a nucleophilic intermediate that is then quenched with an electrophilic formylating agent such as dimethylformamide.

Experimental Protocol
  • Dissolve 3-(3-nitrophenyl)-1H-pyrazole (1.89 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (40 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise via syringe, maintaining the temperature at -78°C.

  • Stir the resulting mixture at -78°C for 1 hour.

  • Add anhydrous dimethylformamide (1.2 mL, 15 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Logical Workflow for Route 2

G cluster_start Starting Materials cluster_process Reaction Step cluster_end Final Product SM1 3-(3-nitrophenyl)-1H-pyrazole Step1 Lithiation & Formylation SM1->Step1 SM2 n-Butyllithium SM2->Step1 SM3 DMF SM3->Step1 Product This compound Step1->Product

Caption: Formylation of Pyrazole Workflow.

Conclusion

Both synthetic routes offer viable pathways to this compound. The Vilsmeier-Haack reaction is a robust and high-yielding method, particularly advantageous for larger-scale synthesis due to its one-pot nature. However, it requires the handling of the corrosive reagent, phosphorus oxychloride. The formylation of the pre-formed pyrazole is a more direct route, assuming the starting material is readily accessible. This method avoids the use of POCl₃ but necessitates stringent anhydrous conditions and the use of the pyrophoric reagent n-butyllithium. The choice of the optimal route will depend on the specific laboratory capabilities, scale of the synthesis, and the availability of starting materials.

Safety Operating Guide

Personal protective equipment for handling 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde was not located. The following guidance is based on safety information for structurally similar compounds, including aromatic nitro compounds and aldehydes. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound to mitigate potential risks. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal plans.

Hazard Identification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. Potential hazards include:

  • Skin, eye, and respiratory irritation. [1][2][3][4]

  • Harmful if swallowed. [2][3][5]

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards. Required at all times in the laboratory.[1][6]
Face ShieldRecommended when there is a significant risk of splashing or dust generation, to be worn in addition to safety goggles.[1][6][7][8]
Hand Protection Chemical-Resistant GlovesButyl or nitrile gloves are recommended for protection against nitro compounds and aldehydes.[1][9] Inspect gloves for integrity before each use and replace immediately upon contamination.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect clothing and skin from splashes.[1][10]
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a likelihood of dust formation or when working outside of a fume hood.[1][10]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that a calibrated and certified eyewash station and safety shower are readily accessible.[1][11]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a fume hood to contain any dust.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

3. During the Experiment:

  • Clearly label all containers with the compound's name and any known hazards.

  • Avoid direct contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][11]

4. Storage:

  • Store the compound in a tightly closed, properly labeled container.[1][11]

  • Keep the container in a cool, dry, and well-ventilated area.[1][11]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Spill Management Protocol

In the event of a spill:

  • Evacuate: Immediately evacuate personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.[1]

  • Don PPE: Put on the appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.[1][2]

Disposal Plan

Treat all waste containing this compound as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated PPE (gloves, weighing paper), in a designated, labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a compatible, labeled hazardous waste container. Separate halogenated and non-halogenated solvent waste if required by your institution.

  • Container Disposal: Empty containers should be rinsed three times with an appropriate solvent. The first rinsate must be collected and disposed of as hazardous waste.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) department for detailed procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_safety_equipment Verify Eyewash/Shower Access prep_ppe->prep_safety_equipment handling_weigh Weigh and Transfer prep_safety_equipment->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment handling_label Label All Containers handling_experiment->handling_label disposal_waste Collect Hazardous Waste handling_experiment->disposal_waste post_wash Wash Hands Thoroughly handling_label->post_wash post_store Store Properly post_wash->post_store disposal_contact Contact EHS for Pickup disposal_waste->disposal_contact

Caption: Workflow for the safe handling of the target compound.

References

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3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.